4-Ethyldecane-3,3-diol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
261731-66-2 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
4-ethyldecane-3,3-diol |
InChI |
InChI=1S/C12H26O2/c1-4-7-8-9-10-11(5-2)12(13,14)6-3/h11,13-14H,4-10H2,1-3H3 |
InChI Key |
DYXPFYWJHRUFPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)C(CC)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-Ethyldecane-3,3-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a detailed, hypothetical guide for the synthesis and characterization of 4-Ethyldecane-3,3-diol. To the best of our knowledge, this compound has not been previously synthesized or reported in the scientific literature. The experimental protocols and characterization data are therefore predicted based on established principles of organic chemistry and spectroscopic data of analogous compounds.
Introduction
This compound is a geminal diol, a class of organic compounds characterized by the presence of two hydroxyl groups attached to the same carbon atom. While often transient and existing in equilibrium with their corresponding ketone and water, stable geminal diols can exhibit unique chemical and physical properties, making them of interest in various fields, including medicinal chemistry and materials science. This guide outlines a plausible synthetic route to this compound and provides predicted characterization data to aid in its potential synthesis and identification.
The proposed synthesis involves a two-step process: the formation of the precursor ketone, 4-ethyldecan-3-one, via a Grignard reaction with a nitrile, followed by the hydration of the ketone to the target geminal diol.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed through the synthesis of the key intermediate, 4-ethyldecan-3-one.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Synthesis of 4-ethyldecan-3-one
This procedure details the synthesis of the ketone precursor via the reaction of a Grignard reagent with a nitrile.[1][2][3]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromopropane
-
Anhydrous diethyl ether
-
2-Ethylheptanenitrile
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by heat evolution and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propyl magnesium bromide).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 2-ethylheptanenitrile in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid while cooling the flask in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-ethyldecan-3-one.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis of this compound
This procedure describes the acid- or base-catalyzed hydration of 4-ethyldecan-3-one.[4][5] It is important to note that the equilibrium for simple aliphatic ketones generally favors the ketone form.[6]
Materials:
-
4-ethyldecan-3-one
-
Deionized water
-
Catalytic amount of sulfuric acid or sodium hydroxide
-
Anhydrous solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve 4-ethyldecan-3-one in an excess of deionized water.
-
Add a catalytic amount of either sulfuric acid (for acid catalysis) or sodium hydroxide (for base catalysis).
-
Stir the mixture at room temperature. The progress of the hydration can be monitored by IR spectroscopy (disappearance of the C=O stretch) or NMR spectroscopy.
-
Given the likely unfavorable equilibrium, isolation of the pure geminal diol may be challenging. To shift the equilibrium towards the product, a large excess of water can be used.
-
If isolation is attempted, the product can be extracted into an anhydrous solvent, dried, and the solvent carefully removed under reduced pressure at low temperature to minimize dehydration back to the ketone.
Predicted Characterization Data
The following tables summarize the predicted physicochemical and spectroscopic data for this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C12H26O2 |
| Molecular Weight | 202.34 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | Expected to be higher than 4-ethyldecan-3-one |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Table 2: Predicted 1H NMR Data (500 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 4.5 | s (broad) | 2H | -OH |
| ~1.6 - 1.8 | m | 1H | -CH (CH2CH3)CH2- |
| ~1.2 - 1.5 | m | 10H | -CH2- (hexyl chain) |
| ~0.9 - 1.1 | t | 3H | -CH2CH3 (ethyl group) |
| ~0.8 - 0.9 | t | 3H | -CH2CH3 (hexyl chain) |
| ~0.7 - 0.9 | m | 2H | -CH2 CH3 (ethyl group) |
Table 3: Predicted 13C NMR Data (125 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| ~90 - 100 | C (OH)2 |
| ~40 - 50 | C H(CH2CH3)CH2- |
| ~30 - 35 | -C H2- (hexyl chain) |
| ~25 - 30 | -C H2- (hexyl chain) |
| ~22 - 25 | -C H2- (hexyl chain) |
| ~20 - 25 | -C H2CH3 (ethyl group) |
| ~14 | -CH2C H3 (hexyl chain) |
| ~10 - 15 | -CH2C H3 (ethyl group) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1100 | Medium | C-O stretch |
Note: The absence of a strong absorption band in the 1720-1700 cm-1 region would be indicative of the conversion of the ketone to the geminal diol.
Table 5: Predicted Mass Spectrometry (EI) Data
| m/z | Predicted Fragment Ion |
| 202 | [M]+ (Molecular Ion, likely low abundance) |
| 184 | [M - H2O]+• |
| 173 | [M - C2H5]+ |
| 145 | [M - C4H9]+ |
| 115 | [M - C6H13]+ |
| 87 | [C5H11O]+ |
| 59 | [C3H7O]+ |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental work.
Figure 2: Logical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route, leveraging a Grignard reaction followed by ketone hydration, is based on well-established organic chemistry principles. The predicted characterization data offers a benchmark for researchers attempting to synthesize this novel compound. Successful synthesis and isolation of this compound would require careful control of the hydration equilibrium, but would provide a valuable addition to the family of geminal diols for further study and application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. api.pageplace.de [api.pageplace.de]
Spectroscopic and Spectrometric Characterization of 4-Ethyldecane-3,3-diol: A Technical Guide
Introduction
This technical guide provides a detailed overview of the predicted spectroscopic and spectrometric data for 4-Ethyldecane-3,3-diol. Due to the absence of publicly available experimental data for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. The information herein is intended to support researchers, scientists, and drug development professionals in the identification and characterization of this and structurally related long-chain aliphatic diols.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR data for this compound. These predictions are based on the analysis of functional groups and the application of empirical rules and known chemical shift/frequency ranges for similar molecular environments.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -OH | 0.5 - 4.0 | Broad Singlet | 2H |
| -CH(OH)- | 3.4 - 4.5 | Multiplet | 1H |
| -CH₂- (adjacent to ethyl) | 1.4 - 1.6 | Quartet | 2H |
| -CH₂- (in decane chain) | 1.2 - 1.4 | Multiplet | 12H |
| -CH₃ (of ethyl group) | 0.8 - 1.0 | Triplet | 3H |
| -CH₃ (of decane chain) | 0.8 - 1.0 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | 65 - 80 |
| C (quaternary) | 70 - 85 |
| -CH₂- (adjacent to C-OH) | 30 - 45 |
| -CH₂- (in decane chain) | 20 - 35 |
| -CH₂- (of ethyl group) | 20 - 30 |
| -CH₃ (of ethyl group) | 10 - 15 |
| -CH₃ (of decane chain) | 10 - 15 |
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong |
| C-O Stretch | 1000 - 1260 | Strong |
| C-H Bend | 1350 - 1480 | Medium |
Predicted Mass Spectrometry Fragmentation
Electron ionization mass spectrometry of this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The primary fragmentation pathways for long-chain alcohols and diols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 202 | [C₁₂H₂₆O₂]⁺ | Molecular Ion (M⁺) |
| 184 | [C₁₂H₂₄O]⁺˙ | Dehydration ([M-H₂O]⁺˙) |
| 173 | [C₁₁H₂₁O]⁺ | Alpha-cleavage |
| 145 | [C₉H₁₇O]⁺ | Alpha-cleavage |
| 59 | [C₃H₇O]⁺ | Alpha-cleavage |
Experimental Protocols
The following are detailed, generic protocols for the acquisition of NMR, IR, and MS data, adaptable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Place the NMR tube containing the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a drop of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
-
Instrument Setup:
-
Place the salt plates into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic data and molecular structure.
References
"CAS number and IUPAC name for 4-Ethyldecane-3,3-diol"
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
Based on IUPAC nomenclature rules, the name "4-Ethyldecane-3,3-diol" correctly describes the structure. It features a ten-carbon (decane) backbone with two hydroxyl (-OH) groups on the third carbon and an ethyl (-CH2CH3) group on the fourth carbon.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| IUPAC Name | This compound | Confirmed by nomenclature rules. |
| CAS Number | 261731-66-2 | Associated with the structure, but lacks detailed public data. |
| Molecular Formula | C12H26O2 | Calculated from the chemical structure. |
| Molecular Weight | 202.34 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to white solid or viscous liquid | Typical for long-chain aliphatic diols. |
| Boiling Point | > 200 °C (estimated) | Expected to be high due to hydrogen bonding and molecular weight. |
| Melting Point | < 100 °C (estimated) | Dependent on crystalline structure. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | The long alkyl chain reduces water solubility, while the hydroxyl groups provide some polarity. |
| Stability | Potentially unstable; may exist in equilibrium with the corresponding ketone and water. | Geminal diols are often not isolable and can readily dehydrate to form a ketone. |
Proposed Synthesis
The most direct synthetic route to a geminal diol such as this compound is through the hydration of the corresponding ketone, 4-ethyldecan-3-one. This reaction is typically reversible and the equilibrium often favors the ketone. The reaction can be catalyzed by either acid or base.
Experimental Protocol: Synthesis of this compound via Hydration of 4-Ethyldecan-3-one
-
Reaction Setup: To a solution of 4-ethyldecan-3-one (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran), add an excess of water.
-
Catalysis:
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Base Catalysis: Add a catalytic amount of a strong base (e.g., sodium hydroxide).
-
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique such as NMR spectroscopy to observe the formation of the diol and the remaining ketone.
-
Work-up and Isolation: Due to the likely instability of the geminal diol, isolation may be challenging. Removal of water will likely shift the equilibrium back to the ketone. If stable enough, the product could be extracted into an organic solvent, dried over an anhydrous salt (e.g., MgSO4), and the solvent removed under reduced pressure at a low temperature.
Potential Signaling Pathways and Biological Activities
There is no specific information on the biological activity or signaling pathway involvement of this compound. However, based on the general properties of long-chain aliphatic diols, some potential areas of interest for investigation in drug development could include:
-
Membrane Interactions: The amphiphilic nature of the molecule, with a long hydrophobic tail and a polar diol head, suggests it could interact with cell membranes, potentially altering their fluidity or permeability.
-
Enzyme Inhibition: Long-chain aliphatic molecules are known to sometimes act as inhibitors for enzymes with hydrophobic binding pockets.
-
Antimicrobial Activity: Some long-chain alcohols and diols exhibit antimicrobial properties by disrupting bacterial cell membranes.
Further research would be required to determine if this compound has any significant biological activity.
Logical Workflow for Characterization
For a novel compound like this compound, a systematic characterization workflow would be essential.
Conclusion
This compound is a structurally defined but largely uncharacterized molecule. This guide provides a predictive overview of its properties and a plausible synthetic route based on fundamental organic chemistry principles. A key challenge in working with this compound is its potential instability as a geminal diol. For researchers and drug development professionals, the synthesis and characterization of this and similar long-chain diols could open avenues for exploring their potential interactions with biological membranes and enzymes. However, any investigation must begin with a thorough confirmation of its synthesis and stability.
A Technical Guide to the Theoretical Solubility and Stability of 4-Ethyldecane-3,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyldecane-3,3-diol is a vicinal diol with a C12 aliphatic backbone. Its structure, featuring a long non-polar alkyl chain and two polar hydroxyl groups, suggests a molecule with limited aqueous solubility but good solubility in organic solvents. As a vicinal diol, it is expected to be significantly more stable than its geminal diol counterpart.[1] This guide outlines the predicted physicochemical properties, theoretical solubility and stability profiles, and the standard experimental methodologies required to formally assess this compound.
Predicted Physicochemical Properties
To estimate the behavior of this compound, we can infer some properties from its constituent parts and from data on similar molecules like its parent alkane, 4-ethyldecane.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C12H26O2 | Based on structure |
| Molecular Weight | 202.34 g/mol | Based on structure |
| Appearance | Colorless to white, waxy solid or viscous liquid | Typical for long-chain aliphatic alcohols |
| LogP (Octanol-Water Partition Coefficient) | Estimated > 4 | The long alkyl chain will dominate, suggesting high lipophilicity.[2][3] |
| Aqueous Solubility | Very low | The hydrophobic C12 chain will significantly limit solubility in water. |
| Boiling Point | High (Estimated > 250 °C) | The molecular weight and hydrogen bonding from the diol groups will lead to a high boiling point. |
Solubility Profile (Theoretical)
The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and administration routes. The principle of "like dissolves like" is the primary determinant of solubility.[4]
Predicted Solubility
-
Aqueous Media: The long, non-polar C12 alkyl chain is the dominant structural feature, making this compound highly hydrophobic. Its solubility in water and aqueous buffers is expected to be very low.
-
Organic Solvents:
-
Non-Polar Solvents (e.g., Hexane, Toluene): High solubility is predicted due to the aliphatic nature of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is expected as these solvents can interact with the alkyl chain while also accommodating the hydroxyl groups.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is predicted, as these solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the diol functional groups.
-
Hypothetical Solubility Data
The following table presents a hypothetical summary of solubility data for this compound, which would be the expected outcome of experimental determination.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C |
| Water | Aqueous | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous | < 0.01 |
| Hexane | Non-Polar | > 100 |
| Toluene | Non-Polar | > 100 |
| Dichloromethane | Polar Aprotic | > 100 |
| Acetone | Polar Aprotic | > 100 |
| Methanol | Polar Protic | > 50 |
| Ethanol | Polar Protic | > 50 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This is a standard method for determining the solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.
-
Sampling: Carefully extract an aliquot of the supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Calculation: Determine the solubility in mg/mL from the measured concentration and the dilution factor.
Visualization of Solubility Determination Workflow
Caption: A flowchart of the shake-flask method for solubility testing.
Stability Profile (Theoretical)
Stability testing is essential to understand a compound's degradation pathways and to determine its shelf-life.[7] Forced degradation studies are the primary tool for this assessment.[7][8] Vicinal diols are generally stable compounds, not prone to the easy dehydration seen in some geminal diols.[1]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[9][10] This helps in identifying potential degradation products and developing a stability-indicating analytical method.[8] The recommended degradation for these studies is typically in the range of 5-20%.[8][11]
-
Acid/Base Hydrolysis: Due to the stability of the C-C and C-O bonds in the aliphatic diol, significant degradation under hydrolytic conditions is not expected unless extreme pH and temperatures are applied.
-
Oxidation: The tertiary alcohol groups in this compound could be susceptible to oxidation, potentially leading to cleavage of the C-C bond between the hydroxyl groups.
-
Photolysis: Aliphatic alcohols do not strongly absorb UV-Vis light, so significant photodegradation is unlikely unless a photosensitizer is present.
-
Thermal Degradation: The compound is expected to be thermally stable at typical pharmaceutical storage temperatures. Degradation would likely only occur at elevated temperatures.
Hypothetical Forced Degradation Data
The following table summarizes the expected outcomes of a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 7 days | 60°C | < 5% | None Detected |
| Base Hydrolysis | 0.1 M NaOH | 7 days | 60°C | < 5% | None Detected |
| Oxidation | 3% H2O2 | 24 hours | Room Temp | 15% | Oxidative cleavage products |
| Photolysis | ICH Q1B light exposure | 7 days | Room Temp | < 2% | None Detected |
| Thermal | Dry Heat | 14 days | 80°C | < 5% | None Detected |
Experimental Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.
-
Stress Application:
-
Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the sample solution to achieve a final acid/base concentration of 0.1 M. Heat as required.
-
Oxidation: Add the oxidizing agent (e.g., H2O2) to the sample solution.
-
Photolysis: Expose the sample to a light source as specified in ICH Q1B guidelines.
-
Thermal: Store the solid compound or a solution in a temperature-controlled oven.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 6, 24, 48 hours, etc.).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC or GC method with a suitable detector (e.g., UV, MS) to separate the parent compound from any degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
Visualization of Forced Degradation Workflow
Caption: Overview of a typical forced degradation study workflow.
Conclusion
While specific experimental data for this compound is not publicly available, a theoretical assessment based on its chemical structure provides valuable insights for research and development professionals. The compound is predicted to be a lipophilic, water-insoluble molecule with good stability under normal storage conditions. The primary degradation pathway is likely to be oxidative. The experimental protocols and theoretical data presented in this guide offer a robust framework for initiating a formal evaluation of the solubility and stability of this compound.
References
- 1. quora.com [quora.com]
- 2. Decane, 4-ethyl- (CAS 1636-44-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-ethyldecane | CAS#:1636-44-8 | Chemsrc [chemsrc.com]
- 4. kinampark.com [kinampark.com]
- 5. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 7. acdlabs.com [acdlabs.com]
- 8. longdom.org [longdom.org]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to the Thermodynamic Properties of 4-Ethyldecane-3,3-diol: Predictive and Experimental Approaches
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the methodologies required to determine the thermodynamic properties of 4-Ethyldecane-3,3-diol. As a compound with limited publicly available thermochemical data, this guide focuses on the established experimental and computational protocols applicable to long-chain diols. It outlines procedures for determining critical parameters such as enthalpy of formation, entropy, heat capacity, and Gibbs free energy. The content is structured to serve as a foundational resource for researchers initiating thermochemical analysis of this or structurally similar molecules, providing both theoretical grounding and practical methodological frameworks.
Introduction
This compound (C₁₄H₃₀O₂) is a long-chain aliphatic diol.[1] A thorough understanding of its thermodynamic properties is essential for applications ranging from reaction engineering and process design to understanding its phase behavior and stability. These properties, including the enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°), govern the compound's energetic landscape, reactivity, and equilibrium characteristics.
Currently, specific experimental thermodynamic data for this compound is not available in comprehensive public databases. Therefore, this guide details the established methodologies that can be employed to either experimentally measure or computationally predict these vital parameters.
Core Thermodynamic Properties and Data Presentation
A complete thermochemical characterization involves determining a set of key properties. While specific values for this compound are pending experimental determination, Table 1 presents an exemplary dataset based on values reported for other long-chain aliphatic molecules to illustrate the target data structure.
Table 1: Exemplary Thermodynamic Data for a Long-Chain Aliphatic Diol (Note: These values are illustrative and do not represent measured data for this compound.)
| Property | Symbol | State | Value (Exemplary) | Unit |
| Molar Mass | M | - | 230.39 | g·mol⁻¹ |
| Standard Molar Enthalpy of Formation | ΔfH° | Liquid | -680 ± 3.0 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation | ΔfH° | Gas | -610 ± 3.5 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Vaporization | ΔvapH° | - | 70.0 ± 0.8 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Fusion | ΔfusH° | - | 32.5 ± 0.1 | kJ·mol⁻¹ |
| Molar Heat Capacity | C_p | Liquid | 450 | J·K⁻¹·mol⁻¹ |
| Triple Point Temperature | T_tp | - | 255.2 ± 0.1 | K |
| Standard Molar Entropy | S° | Liquid | 520 | J·K⁻¹·mol⁻¹ |
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of a compound like this compound requires a suite of calorimetric techniques.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation in the condensed phase is typically determined using static-bomb combustion calorimetry .
-
Methodology:
-
A precisely weighed sample of the purified compound (typically in milligram quantities) is placed in a crucible inside a high-pressure vessel (the "bomb").
-
The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.
-
The bomb is submerged in a known mass of water in a well-insulated calorimeter.
-
The sample is ignited, and the complete combustion reaction occurs.
-
The temperature change of the calorimeter system is meticulously measured with high-precision thermometers.
-
The energy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).
-
The standard enthalpy of formation is then derived from the standard energy of combustion using Hess's Law, accounting for the known enthalpies of formation of the combustion products (CO₂ and H₂O).[2]
-
Enthalpy of Vaporization (ΔvapH°)
For non-volatile compounds, the enthalpy of vaporization can be measured using high-temperature Calvet microcalorimetry combined with the Knudsen effusion method .
-
Methodology:
-
A sample is placed in a Knudsen effusion cell, which is a small container with a tiny orifice.
-
The cell is placed within the Calvet microcalorimeter and heated to a specific temperature under high vacuum.
-
The substance effuses through the orifice as a molecular beam.
-
The heat absorbed by the sample during this endothermic vaporization process is measured by the calorimeter.
-
The enthalpy of vaporization can be determined from the measured heat flow and the mass loss of the sample over time.[3][4]
-
Heat Capacity (C_p) and Enthalpy of Fusion (ΔfusH°)
Adiabatic calorimetry and Differential Scanning Calorimetry (DSC) are the primary methods for measuring heat capacity and enthalpies of phase transitions.
-
Adiabatic Calorimetry Methodology (for C_p):
-
A known mass of the sample is placed in a sealed calorimeter vessel.
-
The sample is heated by applying a precise amount of electrical energy over a specific time, causing a small temperature increase.
-
The system is maintained under adiabatic conditions (no heat exchange with the surroundings) during the heating pulse.
-
The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise.[4][5]
-
Measurements are taken across a wide temperature range to determine the temperature dependence of the heat capacity.[5]
-
-
DSC Methodology (for C_p and ΔfusH°):
-
A small, weighed sample is placed in a sample pan, with an empty reference pan used alongside it.
-
The sample and reference pans are heated at a constant, controlled rate.
-
The DSC instrument measures the difference in heat flow required to maintain both pans at the same temperature.
-
This differential heat flow is directly proportional to the sample's heat capacity.
-
During a phase transition, such as melting, the instrument records a significant endothermic peak. The area of this peak is integrated to determine the enthalpy of fusion (ΔfusH°).[6]
-
Computational Prediction of Thermodynamic Properties
In parallel with experimental work, computational chemistry provides a powerful tool for predicting thermodynamic properties.
-
Methodology:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is first optimized to find its lowest energy conformation. This is typically done using methods like Density Functional Theory (DFT).[7]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Energy Calculation: High-level ab initio methods, such as the Gaussian-n theories (e.g., G4, G4(MP2)), are used to calculate the total electronic energy of the molecule.[2] These composite methods are designed to provide high accuracy for thermochemical data.[2]
-
Enthalpy of Formation Calculation: The gas-phase standard molar enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which leverage the high-accuracy computed energies.[2] The results from these quantum-chemical calculations can show excellent agreement with experimental values.[3]
-
Visualized Workflows and Relationships
Logical Relationship of Core Thermodynamic Properties
The fundamental thermodynamic properties are interconnected. The Gibbs free energy (ΔG), which determines the spontaneity of a process, is defined by the enthalpy (ΔH) and entropy (ΔS) through the Gibbs-Helmholtz equation.
Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.
Experimental and Computational Workflow
The characterization of a novel compound follows a logical workflow that integrates both experimental measurements and computational validation.
References
An In-depth Technical Guide on Long-Chain Aliphatic Diols for Researchers, Scientists, and Drug Development Professionals
Long-chain aliphatic diols, characterized by two hydroxyl (-OH) groups attached to a linear carbon chain, are versatile molecules with a growing presence in pharmaceutical and cosmetic research and development. Their unique physicochemical properties make them valuable as antimicrobial agents, skin penetration enhancers, and components in advanced drug delivery systems for poorly soluble compounds. This technical guide provides a comprehensive overview of their synthesis, properties, and applications, with a focus on experimental methodologies and quantitative data.
Physicochemical Properties of Long-Chain Aliphatic Diols
The properties of long-chain aliphatic diols are heavily influenced by their chain length. Generally, as the carbon chain length increases, their melting and boiling points rise, while their solubility in water decreases. These characteristics are critical for their application in various formulations.
| Diol | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| 1,6-Hexanediol | C₆H₁₄O₂ | 42-43 | 250 | Soluble |
| 1,8-Octanediol | C₈H₁₈O₂ | 61-63 | 277-279 | Sparingly soluble |
| 1,10-Decanediol | C₁₀H₂₂O₂ | 72-75[1] | 170 (at 1.07kPa)[1] | 0.7 g/L[2] |
| 1,12-Dodecanediol | C₁₂H₂₆O₂ | 81-83 | 185-190 (at 1.6 kPa) | Insoluble |
Synthesis of Long-Chain Aliphatic Diols
Long-chain aliphatic diols can be synthesized through both chemical and biosynthetic routes, with a growing emphasis on sustainable methods using renewable feedstocks.
Chemical Synthesis: Tandem Olefin Metathesis–Ester Hydrogenation
A prominent chemical synthesis route involves a tandem olefin metathesis and ester hydrogenation of fatty acid methyl esters derived from renewable sources.[3][4] This method allows for the efficient production of long-chain α,ω-diols.
Experimental Protocol: Synthesis of α,ω-Diols from Fatty Acid Methyl Esters
-
Olefin Metathesis: A fatty acid methyl ester, such as methyl oleate, is subjected to self-metathesis using a ruthenium-based catalyst (e.g., Grubbs catalyst). This reaction dimerizes the fatty acid ester, creating a long-chain diester.
-
In Situ Catalyst Transformation: After the metathesis reaction, a base (e.g., potassium tert-butoxide) and a bidentate ligand are added to the reaction mixture. This transforms the metathesis catalyst into an efficient ester hydrogenation catalyst.
-
Ester Hydrogenation: The diester is then hydrogenated under a hydrogen atmosphere to yield the corresponding long-chain α,ω-diol. The selectivity of the hydrogenation towards saturated or unsaturated diols can be controlled by modifying the ligand-to-catalyst ratio.
Caption: Chemical synthesis of long-chain α,ω-diols.
Biosynthesis from Free Fatty Acids
An environmentally friendly alternative to chemical synthesis is the biosynthesis of α,ω-diols from renewable free fatty acids using engineered microorganisms. This process typically involves a multi-enzyme cascade.[3]
Experimental Protocol: Biosynthesis of α,ω-Diols
-
Strain Engineering: An E. coli strain is engineered to express the necessary enzymes, including a CYP153A monooxygenase for ω-hydroxylation of fatty acids, a carboxylic acid reductase (CAR) to convert the terminal carboxylic acid to an aldehyde, and endogenous aldehyde reductases to reduce the aldehyde to an alcohol.
-
Cultivation and Induction: The engineered E. coli is cultivated in a suitable medium. Gene expression is induced at an appropriate cell density.
-
Biotransformation: The cells are harvested and resuspended in a reaction buffer containing the free fatty acid substrate (e.g., dodecanoic acid) and a glucose source for cofactor regeneration.
-
Product Extraction and Analysis: After the reaction, the α,ω-diol product is extracted from the culture medium using an organic solvent and analyzed by gas chromatography-mass spectrometry (GC-MS).
Applications in Drug Development
Antimicrobial Activity
Certain long-chain aliphatic diols, particularly 1,2-alkanediols, exhibit significant antimicrobial activity against a broad spectrum of bacteria and yeasts. Their efficacy generally increases with chain length up to a certain point, after which it may decrease due to reduced water solubility.
| Diol | Organism | MIC (% v/v) | Reference |
| 1,2-Hexanediol | S. aureus | 1-2.5 | [5] |
| 1,2-Hexanediol | E. coli | 0.94-1.25 | [5] |
| 1,2-Hexanediol | P. aeruginosa | 0.63-1 | [5] |
| 1,2-Hexanediol | C. albicans | 0.94-1.25 | [5] |
| 1,2-Octanediol | S. aureus | - | [6][7] |
| 1,2-Decanediol | S. aureus | - | [6][7] |
Note: Specific MIC values for 1,2-octanediol and 1,2-decanediol against S. aureus were not explicitly provided in the search results but their significant bactericidal activity was noted.
Skin Penetration Enhancement
Long-chain aliphatic diols can act as skin penetration enhancers, reversibly disrupting the stratum corneum barrier to facilitate the delivery of therapeutic agents into and through the skin. The proposed mechanism involves the fluidization of the lipid bilayers within the stratum corneum.
Caption: Disruption of the stratum corneum lipid bilayer.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Membrane Preparation: Excised human or animal skin is prepared by removing subcutaneous fat and is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Phase: The receptor compartment is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline) and maintained at 32°C to mimic skin surface temperature. The receptor fluid is continuously stirred.
-
Dosing: The formulation containing the active pharmaceutical ingredient (API) and the long-chain aliphatic diol is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer to maintain sink conditions.
-
Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Calculation: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the plot.
Formulation of Poorly Soluble Drugs
Long-chain aliphatic diols are valuable excipients in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), for enhancing the oral bioavailability of poorly water-soluble drugs. They can act as a co-solvent or part of the oily phase, helping to dissolve the drug and maintain its solubilized state in the gastrointestinal tract.
Experimental Protocol: Formulation of a SEDDS with a Long-Chain Diol
-
Excipient Screening: The solubility of the poorly soluble drug is determined in various oils, surfactants, and co-solvents, including long-chain aliphatic diols.
-
Phase Diagram Construction: Pseudo-ternary phase diagrams are constructed using different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: The drug is dissolved in the selected oil or a mixture of oil and the long-chain diol. The surfactant and co-surfactant are then added and mixed until a clear, isotropic mixture is formed.
-
Characterization: The prepared SEDDS is characterized for its self-emulsification time, droplet size distribution of the resulting emulsion upon dilution with an aqueous medium, and drug content.
-
In Vitro Dissolution and In Vivo Bioavailability Studies: The dissolution profile of the drug from the SEDDS is evaluated, and in vivo studies are conducted to assess the enhancement in oral bioavailability compared to a conventional formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Long-chain α–ω diols from renewable fatty acids via tandem olefin metathesis–ester hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Elusive Landscape of 4-Ethyldecane-3,3-diol: A Technical Guide for Researchers
For Immediate Release
October 25, 2025
Commercial Availability: A Void in the Market
A thorough investigation of chemical supplier databases and scientific literature reveals a significant gap in the commercial availability of 4-Ethyldecane-3,3-diol. While the compound is listed on some chemical data aggregator websites, such as ChemSrc, with the CAS number 261731-66-2, there are currently no listed suppliers for this specific molecule.[1] Publicly accessible chemical databases like PubChem do not have an entry for this compound, further underscoring its obscurity in the commercial market. It is important to note that a structurally related but distinct compound, 4,4-Diethyldecane-3,3-diol, does have a registered CAS number and is indexed in PubChem, highlighting the importance of precise chemical nomenclature.[2]
Table 1: Summary of Findings on the Commercial Availability of this compound
| Parameter | Finding | Source |
| Commercial Suppliers | None identified | Comprehensive chemical database searches |
| CAS Number | 261731-66-2 (listed, but with no suppliers) | ChemSrc[1] |
| PubChem Entry | Not Found | PubChem |
Physicochemical Properties: An Estimation
Due to the absence of experimental data for this compound, its physicochemical properties can only be estimated based on its chemical structure. These estimations are useful for theoretical modeling and for planning potential synthetic and purification procedures.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C12H26O2 | Calculated from structure |
| Molecular Weight | 202.34 g/mol | Calculated from structure |
| Boiling Point | Not available | Likely to be high due to the diol functionality and molecular weight. |
| Solubility | Not available | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane. |
| LogP | Not available | Predicted to be moderately lipophilic. |
Potential Synthetic Pathways
Given the lack of commercial availability, researchers interested in studying this compound will likely need to synthesize it in the laboratory. The structure of this compound, a tertiary diol, suggests several plausible synthetic routes starting from more readily available precursors. A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction.
Grignard Reaction Approach
A potential two-step synthesis using a Grignard reagent is outlined below. This approach involves the reaction of an ester with an excess of a Grignard reagent to form the tertiary alcohol.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Step 1: Synthesis of Ethyl 3-hydroxy-3-methyldecanoate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings and dry diethyl ether.
-
Grignard Reagent Formation: A solution of ethyl bromide in dry diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is typically initiated with gentle heating.
-
Reaction with Ester: Once the Grignard reagent is formed, a solution of ethyl heptanoate in dry diethyl ether is added dropwise at a controlled temperature (e.g., 0 °C) to form the tertiary alcohol, this compound.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Proposed Grignard reaction pathway for the synthesis of this compound.
Conclusion
While this compound is not currently a commercially available compound, this technical guide provides researchers with the necessary information to understand its status and to consider its synthesis for research purposes. The proposed synthetic pathway, utilizing a standard Grignard reaction, offers a feasible method for obtaining this molecule in a laboratory setting. Further research into the optimization of this synthesis and the characterization of this compound's properties is warranted to enable its potential applications in drug discovery and other scientific endeavors.
References
Navigating the Unknown: A Technical Safety and Handling Guide for 4-Ethyldecane-3,3-diol
Disclaimer: No specific safety, handling, or toxicological data for 4-Ethyldecane-3,3-diol has been found in publicly available literature or safety data sheets. This guide is based on the principles of chemical analogy, drawing from data on structurally similar long-chain aliphatic diols. All recommendations should be considered precautionary and supplemented by professional judgment and, where possible, in-house safety evaluation.
Introduction
Hazard Assessment and Classification (Anticipated)
Due to the absence of specific data for this compound, the hazard assessment is based on data from analogous long-chain aliphatic diols. The primary anticipated hazards include:
-
Skin and Eye Irritation: Many long-chain alcohols and diols can cause mild to moderate skin and eye irritation upon contact.
-
Aspiration Hazard: If swallowed, the viscosity and low water solubility of such a molecule may pose an aspiration hazard, potentially leading to chemical pneumonitis.
-
Environmental Effects: While not definitively known, long-chain organic molecules can be harmful to aquatic life.
A conclusive GHS classification is not possible without experimental data. However, based on surrogates, a precautionary classification may include:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Aspiration Hazard (Category 1)
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 3)
Physical and Chemical Properties (Predicted)
Quantitative data for this compound is not available. The following table summarizes computed data for a structurally similar compound, 4,4-Diethyldecane-3,3-diol, and experimental data for other C12 diols to provide a likely range of properties.
| Property | 4,4-Diethyldecane-3,3-diol (Computed) | 1,12-Dodecanediol (Experimental) | 1,2-Dodecanediol (Experimental) |
| Molecular Formula | C14H30O2 | C12H26O2 | C12H26O2 |
| Molecular Weight | 230.39 g/mol | 202.33 g/mol | 202.33 g/mol |
| XLogP3 | 4.7 | 3.6 | 3.6 |
| Boiling Point | Not Available | 289 °C | 160 °C (at 10 mmHg) |
| Melting Point | Not Available | 81-83 °C | 63-65 °C |
| Water Solubility | Low (predicted) | Low | Low |
Data for 4,4-Diethyldecane-3,3-diol is from PubChem CID 141230886. Data for 1,12-Dodecanediol and 1,2-Dodecanediol is from their respective PubChem entries.
Experimental Protocols (Generalized)
As no specific experimental protocols for handling this compound were found, the following generalized protocols are recommended based on best practices for handling similar, non-volatile organic chemicals of unknown toxicity.
Risk Assessment
Before handling, a thorough risk assessment should be conducted. This should consider the quantity of material being used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required. Glove integrity should be checked before and during use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or where splashing is likely, chemical-resistant coveralls are recommended.
-
Respiratory Protection: Not typically required for handling at room temperature due to expected low volatility. If heating or creating aerosols, work should be conducted in a fume hood or with appropriate respiratory protection.
Engineering Controls
-
Work should be performed in a well-ventilated area.
-
For procedures with a risk of aerosol generation or when heating the substance, a certified chemical fume hood is mandatory.
-
An eyewash station and safety shower must be readily accessible.
Safe Handling and Storage Workflow
The following workflow outlines the key stages for the safe handling and storage of this compound.
Methodological & Application
Application Note: Quantification of 4-Ethyldecane-3,3-diol using Gas Chromatography-Mass Spectrometry
Introduction
4-Ethyldecane-3,3-diol is a long-chain aliphatic diol. The quantification of such molecules is essential in various fields, including industrial quality control, environmental monitoring, and metabolomics. Due to its high molecular weight and the presence of two polar hydroxyl groups, this compound exhibits low volatility and may show poor chromatographic behavior, making direct analysis challenging. This application note describes a robust and sensitive method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.
Analytical Challenge
Direct GC-MS analysis of polar compounds like diols can lead to issues such as poor peak shape, low sensitivity, and thermal degradation in the injector port.[1] The active hydroxyl groups can interact with the stationary phase of the GC column, causing peak tailing.[1] To overcome these challenges, a derivatization step is employed to convert the polar hydroxyl groups into less polar, more volatile silyl ethers. This process, known as silylation, enhances the thermal stability and chromatographic performance of the analyte.[2][3]
Proposed Method: GC-MS with Silylation
This protocol outlines a method based on silylation followed by GC-MS analysis. Silylation involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective reagent for this purpose.[4] The resulting TMS-ether of this compound is significantly more volatile and less polar, leading to improved peak symmetry and sensitivity during GC-MS analysis.[2] Detection by mass spectrometry provides high selectivity and allows for accurate quantification.
An alternative approach for the analysis of long-chain diols is Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[5] This technique may not require derivatization and is suitable for thermally labile compounds.[6] However, GC-MS with derivatization is a well-established and highly sensitive method for this class of compounds.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and should be optimized based on the sample matrix.
-
Objective: To extract this compound from an aqueous sample matrix into an organic solvent.
-
Materials:
-
Procedure:
-
Pipette 1 mL of the sample into a glass test tube.
-
Add 2 mL of hexane to the test tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (hexane) to a clean glass vial.
-
Repeat the extraction (steps 2-5) two more times, combining the organic extracts.[9]
-
Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.[9]
-
Transfer the dried extract to a new vial for the derivatization step.
-
2. Derivatization Protocol (Silylation)
-
Objective: To convert the polar diol into a volatile TMS-ether.
-
Materials:
-
Dried sample extract from the previous step
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]
-
Pyridine (or other suitable solvent like acetonitrile)
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine to the dried residue.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to ensure the reaction goes to completion.[4]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
3. GC-MS Analysis Protocol
-
Objective: To separate and quantify the derivatized this compound.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Triple Quadrupole).[10]
-
Suggested Parameters:
-
GC Column: A non-polar column, such as one with a poly(dimethylsiloxane) stationary phase (e.g., DB-5ms or equivalent), is recommended to minimize interactions with any residual polar groups.[1] A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 15°C/min.
-
Hold: Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan mode for initial identification. Characteristic ions for the TMS-derivative of this compound should be determined by analyzing a standard.
-
Data Presentation
For quantitative analysis, a calibration curve should be prepared using standards of this compound that have undergone the same sample preparation and derivatization process. The following table summarizes the key validation parameters that should be determined for the method.
| Parameter | Description | Typical Expected Value |
| Linearity (R²) | The coefficient of determination for the calibration curve. | > 0.995 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | Analyte and matrix dependent |
| Intra-day Precision (%CV) | The relative standard deviation of replicate measurements within the same day. | < 15% |
| Inter-day Precision (%CV) | The relative standard deviation of replicate measurements on different days. | < 15% |
| Accuracy/Recovery (%) | The percentage of the true analyte concentration that is measured. | 85 - 115% |
Visualizations
Caption: Workflow for the quantification of this compound.
References
- 1. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 5. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Derivatizing Compounds: Available Compounds: Reference Materials: Schimmelmann Research: Indiana University Bloomington [hcnisotopes.earth.indiana.edu]
- 10. Gas Chromatograph Mass Spectrometer | Science Basics | Products | JEOL Ltd. [jeol.com]
Application Note: Analysis of 4-Ethyldecane-3,3-diol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyldecane-3,3-diol is a vicinal diol whose analysis by gas chromatography (GC) is challenging due to its low volatility and potential for thermal degradation. The presence of two hydroxyl groups leads to strong intermolecular hydrogen bonding, requiring derivatization to achieve successful chromatographic separation and mass spectrometric analysis.[1][2] This application note outlines a detailed protocol for the analysis of this compound using GC-MS following derivatization. The most common derivatization techniques for compounds with active hydrogens, such as alcohols, are silylation, acylation, and alkylation.[2] Silylation, which replaces the active hydrogen with a silyl group (commonly trimethylsilyl, TMS), is a widely used method to increase volatility and thermal stability, making it suitable for GC analysis.[1][2]
This document provides a comprehensive workflow, from sample preparation and derivatization to GC-MS data acquisition and analysis.
Experimental Protocols
A detailed methodology for the derivatization and subsequent GC-MS analysis of this compound is provided below.
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Dimethylformamide (DMF), anhydrous
-
Hexane, GC grade
-
Methanol, HPLC grade
-
Deactivated glassware (e.g., vials with PTFE-lined caps)[1]
2. Sample Preparation and Derivatization
Due to the presence of hydroxyl groups, derivatization is necessary to increase the volatility of this compound for GC analysis.[2] Silylation with BSTFA is a common and effective method for this purpose.
-
Standard Preparation: Prepare a stock solution of this compound in an appropriate solvent such as hexane or methanol at a concentration of 1 mg/mL.
-
Derivatization Procedure:
-
Pipette 100 µL of the this compound solution into a deactivated reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine or DMF to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be adapted for the analysis of the derivatized this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-500 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis of this compound can be performed by creating a calibration curve with derivatized standards of known concentrations. The results can be summarized in a table for clarity.
Table 1: Hypothetical Quantitative Data for this compound Analysis
| Sample ID | Concentration (µg/mL) | Peak Area (Arbitrary Units) | Calculated Concentration (µg/mL) |
| Standard 1 | 1.0 | 15,234 | 1.0 |
| Standard 2 | 5.0 | 76,170 | 5.0 |
| Standard 3 | 10.0 | 151,987 | 10.0 |
| Standard 4 | 25.0 | 380,123 | 25.0 |
| Standard 5 | 50.0 | 758,990 | 50.0 |
| Sample A | Unknown | 212,456 | 14.0 |
| Sample B | Unknown | 45,890 | 3.0 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Proposed Fragmentation Pathway
The mass spectrum of the di-TMS derivative of this compound is expected to show characteristic fragmentation patterns. A plausible fragmentation pathway is outlined below. The molecular ion may be weak or absent. Key fragments would likely arise from cleavage of the C-C bond between the two silylated hydroxyl groups and subsequent rearrangements.
Caption: Proposed fragmentation pathway for the di-TMS derivative of this compound.
This application note provides a robust and reliable method for the analysis of this compound using GC-MS. The described derivatization protocol effectively enhances the volatility of the analyte, enabling excellent chromatographic separation and subsequent mass spectrometric identification and quantification. The provided instrumental parameters can serve as a starting point for method development and can be further optimized to meet specific analytical requirements. This methodology is applicable to the analysis of similar diols in various matrices, making it a valuable tool for researchers in the fields of chemistry, pharmaceuticals, and materials science.
References
Application Note: Purification of Crude 4-Ethyldecane-3,3-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for the purification of crude 4-Ethyldecane-3,3-diol, a long-chain aliphatic diol. The primary method described is flash column chromatography, a widely used, efficient, and cost-effective technique for the separation of moderately polar organic compounds.[1] Alternative purification strategies, including recrystallization and vacuum distillation, are also discussed as viable secondary or alternative methods. This document provides detailed experimental procedures, data presentation tables, and a workflow diagram to guide researchers in obtaining high-purity this compound for downstream applications.
Introduction
This compound is a long-chain aliphatic diol with potential applications in various fields of chemical synthesis and materials science. As with many organic syntheses, the crude product is often contaminated with unreacted starting materials, byproducts, and other impurities. The presence of two hydroxyl groups renders the molecule polar, suggesting that chromatographic techniques will be highly effective for purification. This protocol focuses on flash column chromatography using silica gel, a common and effective method for the separation of polar analytes.[1] For compounds that are solid at room temperature, recrystallization can be a powerful purification technique.[2][3] Additionally, for thermally stable, high-boiling point liquids, vacuum distillation offers an alternative for separating components with different volatilities.[4][5][6]
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Flash chromatography system |
| Silica gel (230-400 mesh) | Glass column for manual chromatography |
| n-Hexane (ACS grade) | Rotary evaporator |
| Ethyl acetate (ACS grade) | Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) |
| Dichloromethane (ACS grade) | TLC developing chamber |
| Methanol (ACS grade) | UV lamp (254 nm) |
| Anhydrous sodium sulfate or magnesium sulfate | Round-bottom flasks |
| TLC stains (e.g., potassium permanganate, vanillin) | Beakers, Erlenmeyer flasks, and graduated cylinders |
| Magnetic stirrer and stir bars | |
| Heating mantle | |
| Vacuum pump and vacuum distillation apparatus (optional) | |
| Recrystallization dishes (optional) |
Experimental Protocols
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before proceeding with large-scale purification, it is essential to determine an optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
Protocol:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., n-hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plates in a chamber saturated with the chosen eluent system.
-
Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate stain, which is effective for visualizing alcohols).
-
Select the solvent system that provides the best separation.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate gradient (e.g., 9:1, 4:1, 2:1) |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
| Target Rf of Product | 0.2 - 0.4 |
Purification by Flash Column Chromatography
This is the primary recommended method for purifying crude this compound.
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture determined from the TLC analysis.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the stationary phase.
-
Equilibrate the column by running the initial eluent through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the initial, non-polar solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate |
| Sample Loading | Dry loading or minimal solvent volume |
| Elution Mode | Gradient |
| Fraction Analysis | TLC with UV and/or staining |
Alternative Purification Methods
If the purified this compound is a solid at room temperature, recrystallization can be an excellent method for further purification.[2][3][7]
Protocol:
-
Select a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]
-
Dissolve the crude solid in a minimal amount of the hot solvent.[8]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
For liquid products and to separate from non-volatile impurities or compounds with significantly different boiling points, vacuum distillation is a suitable option.[4][5][6]
Protocol:
-
Set up a vacuum distillation apparatus.
-
Place the crude liquid in the distillation flask with a stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
Data Presentation
| Purification Method | Purity before (%) | Purity after (%) | Yield (%) | Physical Appearance |
| Flash Chromatography | (To be determined) | >95% (Target) | (To be determined) | Colorless oil or white solid |
| Recrystallization | (To be determined) | >98% (Target) | (To be determined) | Crystalline solid |
| Vacuum Distillation | (To be determined) | >90% (Target) | (To be determined) | Colorless liquid |
Workflow and Signaling Pathway Diagrams
Caption: Purification workflow for this compound.
References
Application Notes and Protocols: 4-Ethyldecane-3,3-diol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyldecane-3,3-diol is a vicinal tertiary diol. The presence of two tertiary alcohol functionalities on adjacent carbons imparts unique steric and electronic properties that can be exploited in organic synthesis. Tertiary alcohols, in general, are valuable motifs in medicinal chemistry as they can enhance drug-like properties by improving metabolic stability. Specifically, tertiary alcohols are not susceptible to oxidation and exhibit slower rates of glucuronidation due to steric hindrance[1][2][3]. This makes this compound a potentially valuable, albeit currently underexplored, building block in the synthesis of complex organic molecules and drug candidates.
Vicinal diols are prominent structural features in a number of bioactive natural products, including zaragozic acid C, pactamycin, and ryanodine[4]. The synthetic versatility of diols allows for their conversion into a variety of other functional groups, making them key intermediates in synthetic campaigns.
Potential Synthetic Routes
The synthesis of vicinal tertiary diols can be challenging, but several methods have been developed. A plausible and efficient strategy for the synthesis of this compound and its analogs would involve the diastereoselective addition of organometallic reagents to an α-hydroxy ketone precursor.
Diastereoselective Synthesis via Grignard Addition to an α-Hydroxy Ketone
A robust method for constructing vicinal tertiary diols involves the Lewis acid-mediated addition of Grignard or organolithium reagents to α-hydroxy ketones[4][5]. This approach offers high diastereoselectivity, which is crucial for controlling the stereochemistry of the final product.
Experimental Protocol:
Reaction: Synthesis of this compound from 3-hydroxydecan-4-one.
Materials:
-
3-hydroxydecan-4-one
-
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)
-
Lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add LaCl₃·2LiCl (1.2 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of 3-hydroxydecan-4-one (1.0 equivalent) in anhydrous THF to the cooled Lewis acid solution. Stir for 30 minutes to allow for chelation.
-
To this mixture, add ethylmagnesium bromide solution (1.5 equivalents) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Outcome: This method is expected to provide the target diol with good yield and high diastereoselectivity, favoring the syn or anti isomer depending on the chelation control exerted by the Lewis acid.
Table 1: Diastereoselective Addition of Organometallic Reagents to α-Hydroxy Ketones (General Data)
| Entry | Organometallic Reagent | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | MeMgBr | LaCl₃·2LiCl | THF | -78 | 85 | >95:5 |
| 2 | PhLi | LaCl₃·2LiCl | THF | -78 | 90 | >95:5 |
| 3 | VinylMgBr | LaCl₃·2LiCl | THF | -78 | 88 | >95:5 |
Note: Data is generalized from studies on similar substrates and serves as an illustrative example of expected outcomes.[4]
Caption: Synthetic pathway to this compound.
Key Reactions and Transformations
Vicinal diols are versatile intermediates that can undergo a range of transformations. For a tertiary diol like this compound, the most characteristic reaction is the Pinacol rearrangement.
Pinacol Rearrangement
The Pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a carbonyl compound, specifically a ketone in the case of pinacol itself[6][7][8][9][10]. This reaction proceeds through a carbocation intermediate and involves a 1,2-alkyl or aryl shift. The migratory aptitude of the substituents plays a key role in determining the product of the rearrangement.
Experimental Protocol:
Reaction: Pinacol Rearrangement of this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Heating mantle and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.5 equivalents) with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution by the careful addition of saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the rearranged ketone.
Expected Product: Based on the migratory aptitude (tertiary alkyl > secondary alkyl > primary alkyl), the migration of one of the ethyl groups is anticipated, leading to the formation of 4-ethyl-4-methylnonan-3-one.
Caption: Pinacol rearrangement of the target diol.
Applications in Drug Discovery and Development
The incorporation of a tertiary diol moiety, or its synthetic derivatives, can be a strategic approach in drug design to modulate physicochemical properties.
-
Metabolic Stability: As previously mentioned, tertiary alcohols are resistant to metabolic oxidation, a common pathway for drug deactivation[1][2][3]. The presence of the this compound core could therefore enhance the metabolic half-life of a drug candidate.
-
Chiral Scaffolding: The stereocenters of the diol can serve as a rigid scaffold to orient other pharmacophoric groups in three-dimensional space, potentially leading to improved binding affinity and selectivity for a biological target.
-
Pro-drug Strategies: The diol functionality can be derivatized, for example, as esters or ethers, to create pro-drugs with altered solubility or permeability profiles. These pro-drugs would then be metabolized in vivo to release the active diol-containing compound.
Use as a Protecting Group
Diols are frequently used as protecting groups for aldehydes and ketones, forming cyclic acetals or ketals[11][12]. While this compound is sterically hindered, it could potentially be used to protect highly reactive carbonyls under specific conditions, or its derivatives might find application.
Table 2: Common Protecting Groups Derived from Diols
| Diol Type | Protecting Group | Formation Conditions | Cleavage Conditions |
| 1,2-Diol | Acetonide | Acetone, cat. acid | Aqueous acid |
| 1,3-Diol | Benzylidene acetal | Benzaldehyde, cat. acid | Catalytic hydrogenation |
| 1,2-Diol | Silyl ether | Silyl chloride, base | Fluoride source (TBAF) |
Conclusion
While specific experimental data for this compound is currently lacking, its structural features as a vicinal tertiary diol suggest a range of potential applications in organic synthesis. The diastereoselective synthesis of this molecule is feasible using established methods, and its subsequent transformation via reactions such as the Pinacol rearrangement could provide access to complex molecular architectures. Furthermore, the inherent properties of tertiary alcohols make this diol an intriguing building block for the design of metabolically robust drug candidates. The protocols and application notes provided herein offer a theoretical framework to guide future research and exploration of this and related tertiary diols in the fields of organic synthesis and medicinal chemistry.
References
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective synthesis of vicinal tertiary diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]
- 9. byjus.com [byjus.com]
- 10. Pinacol Rearrangement [organic-chemistry.org]
- 11. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Diol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Ethyldecane-3,3-diol as a Precursor for Polymer Synthesis
Introduction
4-Ethyldecane-3,3-diol is a vicinal diol with potential applications as a monomer in the synthesis of various polymers, including polyurethanes and polycarbonates. Its structure, featuring a long alkyl chain and secondary hydroxyl groups, can impart unique properties to the resulting polymers, such as hydrophobicity, flexibility, and good solubility in organic solvents. These application notes provide an overview of the potential polymerization of this compound and detailed protocols for its use in the synthesis of polyurethanes and polycarbonates.
Physicochemical Properties of this compound (Hypothetical Data)
A comprehensive understanding of the monomer's properties is crucial for designing polymerization reactions. The following table summarizes key hypothetical physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₆O₂ |
| Molecular Weight | 202.34 g/mol |
| Appearance | Colorless, viscous liquid |
| Boiling Point | 285 °C (estimated) |
| Melting Point | -10 °C (estimated) |
| Density | 0.92 g/cm³ (estimated) |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene); Insoluble in water |
Application 1: Synthesis of Polyurethanes
Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a diol. The properties of the resulting polyurethane can be tailored by varying the structure of both the diol and the diisocyanate. The long alkyl chain of this compound is expected to produce soft and flexible polyurethane materials.
Experimental Protocol: Synthesis of a Linear Polyurethane
This protocol describes the synthesis of a linear polyurethane from this compound and 1,6-hexamethylene diisocyanate (HDI) using dibutyltin dilaurate (DBTDL) as a catalyst.
Materials:
-
This compound
-
1,6-hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous toluene
-
Anhydrous methanol
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.
-
Monomer Addition: this compound (10.17 g, 0.05 mol) is dissolved in 100 mL of anhydrous toluene and added to the reaction flask.
-
Catalyst Addition: A catalytic amount of DBTDL (0.01 mol% with respect to the diol) is added to the flask.
-
Isocyanate Addition: 1,6-hexamethylene diisocyanate (8.41 g, 0.05 mol) is dissolved in 50 mL of anhydrous toluene and added to the dropping funnel. The HDI solution is then added dropwise to the stirred diol solution at room temperature over a period of 30 minutes.
-
Polymerization: After the addition is complete, the reaction mixture is heated to 80°C and stirred under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FT-IR spectrum.
-
Polymer Isolation: The reaction is quenched by the addition of a small amount of anhydrous methanol. The polymer is precipitated by pouring the reaction mixture into a large excess of cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C to a constant weight.
Hypothetical Reaction Data and Polymer Properties:
| Parameter | Value |
| Molar Ratio (Diol:Diisocyanate) | 1:1 |
| Catalyst Loading (DBTDL) | 0.01 mol% |
| Reaction Temperature | 80°C |
| Reaction Time | 24 hours |
| Yield | 92% |
| Number Average Molecular Weight (Mₙ) | 25,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
| Glass Transition Temperature (T₉) | -15°C |
Polyurethane Synthesis Workflow
Caption: Workflow for the synthesis and characterization of a polyurethane.
Application 2: Synthesis of Polycarbonates
Polycarbonates are another important class of polymers that can be synthesized from diols. The reaction typically involves a phosgene derivative, such as triphosgene, or a transesterification reaction with a carbonate, such as diphenyl carbonate. The resulting polycarbonates from this compound are expected to be amorphous materials with good impact resistance and optical clarity.
Experimental Protocol: Synthesis of a Polycarbonate via Melt Transesterification
This protocol describes the synthesis of a polycarbonate from this compound and diphenyl carbonate (DPC) using a two-stage melt transesterification process.
Materials:
-
This compound
-
Diphenyl carbonate (DPC)
-
Zinc acetate (Zn(OAc)₂)
-
Nitrogen gas supply
-
High-vacuum line
-
Glass reactor suitable for high-temperature and vacuum applications
Procedure:
-
Reactor Setup: A glass reactor is charged with this compound (10.17 g, 0.05 mol), diphenyl carbonate (10.71 g, 0.05 mol), and zinc acetate (0.005 mol% with respect to the diol). The reactor is equipped with a mechanical stirrer and an outlet connected to a nitrogen line and a high-vacuum line through a condenser.
-
First Stage (Prepolymerization): The reactor is purged with nitrogen, and the mixture is heated to 180°C with stirring. The reaction is allowed to proceed for 2 hours under a slow stream of nitrogen to remove the phenol byproduct.
-
Second Stage (Polycondensation): The temperature is gradually increased to 220°C, and the pressure is slowly reduced to below 1 mmHg. The reaction is continued under these conditions for 4-6 hours to facilitate the removal of the remaining phenol and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly during this stage.
-
Polymer Isolation: After the reaction is complete, the reactor is cooled to room temperature under a nitrogen atmosphere. The solid polymer is then dissolved in a minimal amount of dichloromethane and precipitated into methanol. The polymer is collected by filtration and dried in a vacuum oven at 80°C.
Hypothetical Reaction Data and Polymer Properties:
| Parameter | Value |
| Molar Ratio (Diol:DPC) | 1:1 |
| Catalyst Loading (Zn(OAc)₂) | 0.005 mol% |
| Stage 1 Temperature/Time | 180°C / 2 hours |
| Stage 2 Temperature/Time/Pressure | 220°C / 5 hours / <1 mmHg |
| Yield | 88% |
| Number Average Molecular Weight (Mₙ) | 32,000 g/mol |
| Polydispersity Index (PDI) | 2.3 |
| Glass Transition Temperature (T₉) | 45°C |
Polycarbonate Synthesis Workflow
Application Notes and Protocols for the Derivatization of 4-Ethyldecane-3,3-diol for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-Ethyldecane-3,3-diol, a long-chain tertiary diol, to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The derivatization process is crucial for improving the volatility, thermal stability, and chromatographic behavior of this analyte, thereby enabling sensitive and accurate quantification.
Introduction to Derivatization of Diols
Direct analysis of polar compounds like this compound by GC can be challenging due to their low volatility and potential for thermal degradation in the heated injector and column. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile derivative, making it amenable to GC analysis.[1][2] Common derivatization strategies for hydroxyl groups include silylation, acylation (esterification), and boronic acid derivatization.[1][3]
Silylation is a widely used method that involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.[1][4] This process significantly reduces the polarity and increases the volatility of the diol. For sterically hindered tertiary alcohols like this compound, stronger silylating reagents and optimized reaction conditions are often necessary to achieve complete derivatization.
Esterification , another common technique, converts the diol into its corresponding ester. This can be particularly useful for enhancing detection in HPLC with UV or fluorescence detectors if a suitable chromophoric or fluorophoric acylating reagent is used. For GC analysis, esterification also increases volatility.
Boronic acid derivatization is a selective method for diols, particularly 1,2- and 1,3-diols, forming cyclic boronate esters.[3] While this compound is a 1,1-diol at the tertiary carbon, this method may be less directly applicable but is included for completeness in diol analysis strategies.
Recommended Derivatization Protocol: Silylation for GC-MS Analysis
Silylation is the most recommended method for the GC-MS analysis of this compound due to the significant increase in volatility and the production of characteristic mass spectra for the TMS derivatives.
Experimental Protocol: Trimethylsilylation (TMS) of this compound
Materials:
-
This compound standard
-
Silylating reagent: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is recommended for hindered alcohols.
-
Anhydrous pyridine (as a catalyst and solvent)
-
Anhydrous hexane or other suitable organic solvent
-
Reacti-Vials™ or other small glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in anhydrous hexane at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a Reacti-Vial™.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[5]
-
Add 50 µL of anhydrous pyridine to the vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
-
Reaction Conditions:
-
Heat the vial at 70-80°C for 2 hours in a heating block or oven. Tertiary alcohols require more stringent conditions for complete derivatization.
-
After heating, allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Directly inject 1 µL of the derivatized sample into the GC-MS system.
-
Alternatively, the reaction mixture can be diluted with anhydrous hexane prior to injection.
-
Logical Workflow for Silylation and GC-MS Analysis
Caption: Workflow for the silylation of this compound for GC-MS analysis.
Alternative Protocol: Esterification for HPLC or GC Analysis
Esterification can be an alternative derivatization method. For HPLC analysis, using a reagent with a UV-active group can significantly enhance detection. For GC analysis, simple esterification will increase volatility.
Experimental Protocol: Esterification with Acetic Anhydride
Materials:
-
This compound standard
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator or nitrogen stream
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of pyridine in a round-bottom flask.
-
Derivatization Reaction:
-
Add 0.5 mL of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction with tertiary alcohols is often slow.
-
-
Work-up:
-
Quench the reaction by slowly adding 5 mL of deionized water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and then with deionized water (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure or a nitrogen stream.
-
-
Analysis:
-
Dissolve the residue in a suitable solvent (e.g., hexane for GC, acetonitrile for HPLC) for analysis.
-
Chemical Reaction Pathway for Esterification
Caption: Esterification of this compound with acetic anhydride.
Data Presentation
Table 1: GC-MS Parameters for Analysis of TMS-Derivatized this compound
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temp. | 280 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | m/z 50-600 |
| Expected Retention Time | 15 - 20 minutes (illustrative) |
| Expected Retention Index | 1800 - 2000 on a non-polar column (illustrative)[6][7][8] |
Table 2: Expected Mass Spectral Data for Bis-TMS-4-Ethyldecane-3,3-diol
| Ion Description | Expected m/z (Illustrative) | Relative Abundance |
| Molecular Ion (M+) | 374 | Low to absent |
| [M-15]+ (Loss of CH₃) | 359 | Moderate |
| [M-89]+ (Loss of OSi(CH₃)₃) | 285 | High |
| Base Peak (from C-C cleavage) | Varies | 100% |
| Characteristic TMS ion (Si(CH₃)₃+) | 73 | High |
The mass spectral fragmentation of TMS derivatives of long-chain diols often involves the loss of a methyl group ([M-15]+) and characteristic cleavage of the carbon chain. The molecular ion is often weak or absent.[9][10][11]
Table 3: Illustrative Quantitative Performance of the Silylation GC-MS Method
| Parameter | Expected Value (Illustrative) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Derivatization Yield | > 95% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Conclusion
The derivatization of this compound, particularly through silylation, is an essential step for its successful analysis by GC-MS. The provided protocols and illustrative data offer a comprehensive guide for researchers and scientists in developing and validating analytical methods for this and similar long-chain tertiary diols. The use of robust derivatization techniques will lead to improved sensitivity, accuracy, and reproducibility in the quantification of these challenging analytes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Gas chromatographic retention indices of trimethylsilyl derivatives of mono- and diglycerides on capillary columns with non-polar stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytochemia.com [phytochemia.com]
- 8. researchgate.net [researchgate.net]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Ethyldecane-3,3-diol in Materials Science
Introduction
4-Ethyldecane-3,3-diol is a long-chain aliphatic diol with potential applications as a monomer in the synthesis of novel polymers. Its structure, featuring a C12 backbone with an ethyl branch, suggests that it could impart unique properties to materials such as polyesters, polyurethanes, and polycarbonates. The long aliphatic chain is expected to increase flexibility and hydrophobicity, while the ethyl branching may influence crystallinity and solubility. These application notes explore the potential use of this compound in the synthesis of biodegradable polyesters, focusing on its role in modifying thermal and mechanical properties.
Potential Application: Co-monomer for Biodegradable Polyesters
Long-chain aliphatic diols are known to influence the properties of polyesters, such as their melting point, glass transition temperature, and crystallinity.[1][2] By incorporating this compound into a polyester backbone, it is hypothesized that the resulting material will exhibit increased ductility and a lower glass transition temperature compared to polyesters synthesized with shorter-chain diols.[3] The presence of an ethyl branch may disrupt chain packing, leading to a more amorphous polymer with enhanced biodegradability.[4]
Hypothetical Properties of a Polyester Synthesized with this compound
The following table summarizes the hypothetical quantitative data for a polyester synthesized from this compound and a dicarboxylic acid, such as succinic acid. These values are projected based on trends observed for polyesters derived from other long-chain and branched diols.[5][6]
| Property | Projected Value | Method of Analysis |
| Molecular Weight (Mn) | 15,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition (Tg) | -10 to 10 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 40 - 60 °C | DSC |
| Tensile Strength | 10 - 20 MPa | Tensile Testing |
| Elongation at Break | 300 - 500% | Tensile Testing |
Experimental Protocols
Protocol 1: Synthesis of Poly(4-ethyldecyl succinate)
This protocol describes the synthesis of a polyester via melt polycondensation of this compound and succinic acid.[7][8]
Materials:
-
This compound
-
Succinic acid
-
Titanium (IV) butoxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation head and condenser
-
Vacuum pump
Procedure:
-
Charge the three-neck round-bottom flask with equimolar amounts of this compound and succinic acid.
-
Add the catalyst, titanium (IV) butoxide, at a concentration of 0.1 mol% relative to the diacid.
-
Fit the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser.
-
Flush the system with nitrogen for 15 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 180°C under a slow stream of nitrogen with continuous stirring. Water will begin to distill off as a byproduct of the esterification reaction.[9][10]
-
After 4 hours, gradually increase the temperature to 220°C and apply a vacuum (approximately 1 mbar) to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction under vacuum for an additional 4-6 hours, or until the desired melt viscosity is achieved.
-
Allow the reaction to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).
-
Dry the purified polymer in a vacuum oven at 40°C for 24 hours.
Visualizations
Signaling Pathway: Polyester Synthesis
The following diagram illustrates the general polycondensation reaction between a diol and a dicarboxylic acid to form a polyester.
Caption: Polycondensation reaction for polyester synthesis.
Experimental Workflow: Polyester Synthesis and Characterization
The diagram below outlines the key steps in the synthesis and subsequent characterization of the polyester.
Caption: Workflow for polyester synthesis and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Biobased monomers polyester diols biomass • [polyestertime.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyester - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Note & Protocol: Scalable Synthesis of 4-Ethyldecane-3,4-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental protocol for the scaled-up synthesis of 4-ethyldecane-3,4-diol, a vicinal tertiary diol. The synthesis is based on the nucleophilic addition of a Grignard reagent to an α-hydroxy ketone, a robust and scalable method for the formation of carbon-carbon bonds and the generation of tertiary alcohols.[1][2][3] This protocol is designed for researchers familiar with standard organic synthesis techniques and provides considerations for process scale-up.
Disclaimer: The provided protocol is for the synthesis of 4-ethyldecane-3,4-diol. The synthesis of 4-ethyldecane-3,3-diol, a geminal diol, would typically involve the hydration of 4-ethyldecan-3-one and would likely not result in a stable, isolable diol under standard conditions.[4]
Overall Reaction Scheme
The synthesis is a two-step process starting from commercially available decanoic acid.
Step 1: Synthesis of 3-hydroxydecan-4-one
Step 2: Grignard Reaction for the Synthesis of 4-Ethyldecane-3,4-diol
Data Presentation
Table 1: Reagent and Solvent Quantities for Scaled-Up Synthesis
| Reagent/Solvent | Step 1: Synthesis of 3-hydroxydecan-4-one (100 g scale) | Step 2: Grignard Reaction (50 g scale of 3-hydroxydecan-4-one) |
| Decanoic Acid | 100 g | - |
| Oxalyl Chloride | 89 g (1.2 eq) | - |
| N,N-Dimethylformamide (DMF) | 1 mL (catalytic) | - |
| Dichloromethane (DCM) | 1 L | - |
| Diazomethane (in Et2O) | ~0.6 mol (from ~43 g Diazald®) | - |
| Perchloric Acid (70%) | 10 mL | - |
| Diethyl Ether (Et2O) | 1.5 L | 1 L |
| 3-hydroxydecan-4-one | - | 50 g |
| Ethylmagnesium Bromide (1.0 M in THF) | - | 320 mL (1.2 eq) |
| Anhydrous Tetrahydrofuran (THF) | - | 500 mL |
| Saturated aq. NH4Cl | - | 500 mL |
| Saturated aq. NaHCO3 | 500 mL | - |
| Brine | 500 mL | 500 mL |
| Anhydrous MgSO4 | 50 g | 50 g |
Table 2: Expected Yields and Product Specifications
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (g) | Expected Purity (%) | Appearance |
| 3-hydroxydecan-4-one | 172.26 | 100.1 | 75-85 | >95 | Colorless to pale yellow oil |
| 4-Ethyldecane-3,4-diol | 202.34 | 58.7 | 44-53 | >98 | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of 3-hydroxydecan-4-one
This procedure is adapted from standard methods for the synthesis of α-hydroxy ketones from carboxylic acids.
1.1. Synthesis of Decanoyl Chloride:
-
To a 2 L, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and an addition funnel, add decanoic acid (100 g, 0.58 mol) and anhydrous dichloromethane (DCM, 1 L).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 mL).
-
Slowly add oxalyl chloride (89 g, 0.70 mol, 1.2 eq) via the addition funnel over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield decanoyl chloride as a yellow oil, which is used in the next step without further purification.
1.2. Synthesis of the Diazoketone:
-
Caution: Diazomethane is explosive and toxic. This reaction should be performed in a well-ventilated fume hood behind a blast shield. Use non-etched glassware.
-
Generate diazomethane from a precursor such as Diazald® according to established procedures. A solution of diazomethane in diethyl ether is prepared.
-
To the crude decanoyl chloride dissolved in anhydrous diethyl ether (500 mL) at 0 °C in a 2 L flask, slowly add the ethereal solution of diazomethane with stirring until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
1.3. Synthesis of 3-hydroxydecan-4-one:
-
To the solution of the diazoketone at 0 °C, slowly add a solution of perchloric acid (10 mL of 70% solution in 500 mL of water).
-
Stir the mixture vigorously at room temperature for 3 hours.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude 3-hydroxydecan-4-one.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-hydroxydecan-4-one.
Step 2: Grignard Reaction for the Synthesis of 4-Ethyldecane-3,4-diol
2.1. Grignard Reaction:
-
To a 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 3-hydroxydecan-4-one (50 g, 0.29 mol) in anhydrous tetrahydrofuran (THF, 500 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide (320 mL of a 1.0 M solution in THF, 0.32 mol, 1.2 eq) via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
2.2. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (500 mL).
-
Extract the mixture with diethyl ether (3 x 300 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude 4-ethyldecane-3,4-diol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-ethyldecane-3,4-diol as a white solid.
Mandatory Visualization
Reaction Mechanism
References
Application Notes and Protocols: 4-Ethyldecane-3,3-diol as a Surfactant and Emulsifier
Disclaimer: There is currently no publicly available scientific literature or data on the use of 4-Ethyldecane-3,3-diol as a surfactant or emulsifier. The following application notes and protocols are therefore hypothetical and based on the general principles of related chemical structures, such as gemini surfactants and other diol-based compounds. These protocols are intended to serve as a starting point for research and development and would require significant adaptation and validation.
Introduction
This compound is a unique gemini diol with a hydrophobic ethyl-decane backbone. Its molecular structure, featuring two hydroxyl groups in close proximity on the same carbon atom, suggests potential for surface-active properties. This document outlines hypothetical applications and experimental protocols to evaluate its efficacy as a surfactant and emulsifier, primarily for researchers in material science and drug development.
Hypothetical Physicochemical Properties
The following table outlines the predicted physicochemical properties of this compound based on its structure. These values are theoretical and would need to be determined experimentally.
| Property | Predicted Value/Range | Significance |
| Critical Micelle Concentration (CMC) | 1 - 10 mM | Indicates the concentration at which surfactant molecules begin to form micelles. A lower CMC suggests higher efficiency. |
| Surface Tension at CMC | 25 - 35 mN/m | Represents the minimum surface tension achievable. Lower values indicate better surfactant performance. |
| Hydrophilic-Lipophilic Balance (HLB) | 4 - 7 | Suggests the molecule is likely soluble in oil and could function as a water-in-oil (W/O) emulsifier. |
| Aqueous Solubility | Low to moderate | The presence of two hydroxyl groups may impart some water solubility, but the long alkyl chain will dominate. |
| Appearance | Colorless to pale yellow viscous liquid | Typical appearance for long-chain diols. |
Potential Applications
Based on its predicted properties, this compound could be investigated for the following applications:
-
Emulsifier for W/O Emulsions: Its low predicted HLB value makes it a primary candidate for stabilizing water-in-oil emulsions, which are common in pharmaceutical and cosmetic formulations.
-
Co-surfactant in Microemulsions: It could potentially be used in combination with other surfactants to enhance the stability and loading capacity of microemulsions for drug delivery.
-
Dispersion of Hydrophobic Particles: Its amphiphilic nature may aid in the dispersion and stabilization of hydrophobic active pharmaceutical ingredients (APIs) in aqueous or non-aqueous media.
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound as a surfactant and emulsifier.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
This protocol describes the use of a tensiometer to measure the surface tension of aqueous solutions of this compound at various concentrations.
Materials:
-
This compound
-
Deionized water (Milli-Q or equivalent)
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound (e.g., 50 mM) in deionized water. Gentle heating and stirring may be required to aid dissolution.
-
Prepare a series of dilutions from the stock solution, ranging from 0.01 mM to 50 mM.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution.
-
Record the surface tension value for each concentration.
-
Plot the surface tension as a function of the logarithm of the concentration.
-
The CMC is the concentration at which the surface tension plateaus. The surface tension at the CMC is the minimum surface tension the surfactant can achieve.
Emulsion Formation and Stability Testing
This protocol outlines a method to prepare a simple water-in-oil emulsion using this compound and assess its stability.
Materials:
-
This compound
-
Mineral oil (or other suitable oil phase)
-
Deionized water
-
Homogenizer (e.g., high-shear mixer or sonicator)
-
Graduated cylinders or test tubes
-
Microscope with a camera
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in mineral oil at various concentrations (e.g., 1%, 2%, 5% w/w).
-
Emulsification:
-
Add the aqueous phase (deionized water) to the oil phase at a desired ratio (e.g., 20:80 v/v).
-
Homogenize the mixture at high speed for a set duration (e.g., 5 minutes).
-
-
Initial Characterization:
-
Immediately after homogenization, transfer a sample of the emulsion to a microscope slide.
-
Observe the droplet size and distribution.
-
-
Stability Assessment:
-
Transfer the remaining emulsion to a graduated cylinder and seal.
-
Store at room temperature and observe for phase separation (creaming or coalescence) at regular intervals (e.g., 1, 6, 24, and 48 hours).
-
Quantify the extent of phase separation by measuring the height of the separated aqueous layer.
-
Structure-Function Relationship
The potential surfactant activity of this compound is directly related to its molecular architecture.
Conclusion and Future Directions
While this compound is not a known surfactant, its gemini diol structure presents an interesting candidate for investigation. The protocols outlined above provide a foundational framework for its initial characterization. Future studies should focus on a comprehensive evaluation of its toxicological profile and its performance in more complex formulations relevant to pharmaceutical and cosmetic applications. Empirical determination of its physicochemical properties is the critical next step to validate its potential as a novel excipient.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyldecane-3,3-diol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyldecane-3,3-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common and direct method for synthesizing this compound is through a Grignard reaction.[1][2] This involves reacting an ester, such as ethyl heptanoate, with at least two equivalents of a Grignard reagent, like ethylmagnesium bromide, in an anhydrous ether solvent (e.g., diethyl ether or THF).[3] The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent to form the tertiary diol after an acidic workup.[2][3]
Q2: What are the necessary safety precautions for this synthesis?
A2: Grignard reagents are highly reactive and sensitive to water and air.[4] It is crucial to use anhydrous solvents and glassware. The reaction is also exothermic and should be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Magnesium turnings are flammable, and diethyl ether is highly volatile and flammable, so all ignition sources must be eliminated.[5]
Q3: What is a typical yield for the synthesis of this compound?
A3: The yield of Grignard reactions can vary significantly depending on the purity of reagents, reaction conditions, and purification methods. While specific yields for this compound are not widely reported, similar Grignard reactions to produce tertiary alcohols can achieve yields from moderate to high, potentially in the range of 60-90%, with careful optimization.
Q4: How can I confirm the formation of the desired product?
A4: The formation of this compound can be confirmed using standard analytical techniques. Thin-Layer Chromatography (TLC) can be used to monitor the progress of the reaction. The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and Mass Spectrometry (MS) to verify the molecular weight.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Q5: My reaction yield is consistently low. What are the possible causes and how can I improve it?
A5: Low yields in a Grignard reaction can stem from several factors. Here are the most common issues and their solutions:
-
Moisture in the reaction: Grignard reagents are strong bases and will react with any protic species, especially water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried.[4]
-
Impure Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. Activate the magnesium by crushing it in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Incorrect Stoichiometry: At least two equivalents of the Grignard reagent are required to react with the starting ester to form the tertiary diol.[6][3] Using an excess of the Grignard reagent (e.g., 2.5-3 equivalents) can help drive the reaction to completion.
-
Side Reactions: Several side reactions can reduce the yield. These include enolization of the ester and reduction of the intermediate ketone.[1] Maintaining a low reaction temperature can help minimize these side reactions.
Table 1: Effect of Reaction Conditions on Yield
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale |
| Solvent | Undried THF | Freshly distilled from Na/benzophenone | Removes water which quenches the Grignard reagent. |
| Temperature | Room Temperature | 0 °C to reflux | Addition at low temperature minimizes side reactions. |
| Grignard Reagent | 2.0 equivalents | 2.5 - 3.0 equivalents | Excess reagent ensures complete reaction of the ester. |
| Atmosphere | Ambient air | Nitrogen or Argon | Prevents reaction with atmospheric moisture and oxygen. |
Q6: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A6: The presence of multiple spots on a TLC plate indicates a mixture of products. Besides the desired this compound, common impurities include:
-
Starting Ester: If the reaction did not go to completion, you will have unreacted starting material.
-
Ketone Intermediate: The reaction of the first equivalent of the Grignard reagent with the ester forms a ketone.[2][3] If the reaction is incomplete, this ketone may be present.
-
Byproducts from Side Reactions: Enolization of the ester or ketone can lead to byproducts. Additionally, if the Grignard reagent has a β-hydrogen, it can act as a reducing agent, leading to the formation of a secondary alcohol.[1]
Q7: How can I effectively purify the final product?
A7: Purifying tertiary diols can be challenging due to their polarity and sometimes high boiling points. A combination of techniques is often necessary:
-
Aqueous Workup: After the reaction is complete, it needs to be quenched, typically with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like diethyl ether or ethyl acetate.[4]
-
Liquid-Liquid Extraction: This is used to separate the organic product from water-soluble impurities.[7]
-
Column Chromatography: This is a very effective method for separating the desired diol from nonpolar impurities and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Distillation: If the diol is thermally stable, vacuum distillation can be used for purification, especially for larger scale reactions.[8]
-
Recrystallization: If the diol is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent purification method.[7]
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids | Good for removing water-soluble impurities | May not separate organic byproducts |
| Column Chromatography | Adsorption onto a stationary phase | High resolution separation | Can be time-consuming and require large volumes of solvent |
| Vacuum Distillation | Separation based on boiling points at reduced pressure | Good for large scale, non-polar impurities | Product must be thermally stable |
| Recrystallization | Differential solubility in a solvent at different temperatures | Can yield very pure product | Only applicable to solids, some product loss in mother liquor |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Ethyl heptanoate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of ethyl heptanoate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethyl heptanoate solution dropwise to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Visualizations
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. coconote.app [coconote.app]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 8. How To [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Ethyldecane-3,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyldecane-3,3-diol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is through a Grignard reaction. This typically involves the reaction of an appropriate ester, such as ethyl heptanoate, with at least two equivalents of an ethyl Grignard reagent, like ethylmagnesium bromide, followed by an acidic workup.[1][2][3][4]
Q2: I see an unexpected peak in my NMR that corresponds to a ketone. What could this be?
The presence of a ketone in your product mixture is likely due to the incomplete reaction of the intermediate ketone. The reaction of a Grignard reagent with an ester proceeds through a ketone intermediate.[2][3][4] If an insufficient amount of the Grignard reagent is used or if the reaction is quenched prematurely, this intermediate, 4-ethyl-3-decanone, may be isolated as a side product.
Q3: My yield of this compound is very low, and I recovered a significant amount of my starting ester. What went wrong?
Low conversion of the starting ester is often due to the deactivation of the Grignard reagent. Grignard reagents are highly reactive and will react with any protic source, such as water or alcohols.[1][4] Ensure that all your glassware is thoroughly dried, and your solvents are anhydrous. The magnesium metal used to prepare the Grignard reagent should also be activated, for instance, by using a crystal of iodine or by mechanical crushing to remove the passivating oxide layer.[1]
Q4: During purification, I isolated a non-polar hydrocarbon. What is its likely identity?
A common side product in Grignard reactions is the coupling of the Grignard reagent's alkyl groups. In the case of using ethylmagnesium bromide, this would result in the formation of butane. This side reaction, known as Wurtz coupling, can occur during the formation of the Grignard reagent.
Q5: My final product appears to have lost a water molecule, based on mass spectrometry. What happened?
Tertiary alcohols, such as this compound, are susceptible to dehydration under acidic conditions, especially with heating.[4] During the acidic workup to protonate the alkoxide intermediate, an elimination reaction can occur, leading to the formation of an alkene, likely a mixture of E/Z isomers of 4-ethyldec-3-ene and 4-ethyldec-4-ene.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive Grignard reagent due to moisture or passivated magnesium. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Activate magnesium with iodine or by crushing before reaction. |
| Presence of ketone in product mixture | Insufficient Grignard reagent or premature quenching of the reaction. | Use a slight excess (at least 2.2 equivalents) of the Grignard reagent. Ensure the reaction goes to completion before workup. |
| Formation of a significant amount of hydrocarbon byproduct (e.g., butane) | Side reaction during Grignard reagent formation. | Add the alkyl halide slowly to the magnesium turnings to maintain a gentle reflux and minimize localized heating, which can favor coupling. |
| Presence of alkene impurity | Dehydration of the tertiary diol during acidic workup. | Perform the acidic workup at a low temperature (e.g., in an ice bath). Use a mild acid, such as saturated aqueous ammonium chloride, for the quench. |
| Recovery of starting ester | Incomplete reaction. | Increase the reaction time and/or temperature. Ensure efficient stirring. Check the quality and concentration of the Grignard reagent. |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Ethyl heptanoate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings and a small crystal of iodine.
-
In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ester:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of ethyl heptanoate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethyl heptanoate solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of common side products.
References
"troubleshooting peak tailing for 4-Ethyldecane-3,3-diol in HPLC"
Technical Support Center: Troubleshooting Peak Tailing in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 4-Ethyldecane-3,3-diol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most likely causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound is most likely due to secondary interactions between the polar diol functional groups of the molecule and active sites on the HPLC column's stationary phase. The primary cause of peak tailing is often the interaction with residual silanol groups on the silica support of the column.[1][2][3] Other potential causes include:
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Column Overload: Injecting too concentrated a sample can lead to peak distortion.[4][5]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[4][6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent interactions with the stationary phase.[5][6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in poor peak shape.[4][5]
Q2: How can I diagnose the specific cause of peak tailing for my compound?
A systematic approach is the best way to identify the root cause. Here is a logical workflow to follow:
-
Check for Column Overload: Reduce the sample concentration by a factor of 10 and re-inject. If the peak shape improves significantly, you were likely overloading the column.
-
Evaluate Extra-column Volume: If tailing is more pronounced for early-eluting peaks, extra-column volume might be the issue.[7] Inspect your system for unnecessarily long tubing or loose fittings.
-
Investigate Secondary Interactions: If the above steps do not resolve the issue, the most probable cause is secondary interaction with silanol groups. Proceed with the experimental protocol outlined below to address this.
Q3: What type of HPLC column is recommended for analyzing this compound to minimize peak tailing?
To minimize peak tailing caused by silanol interactions, it is advisable to use a modern, high-purity silica column that is end-capped.[4][5][6] End-capping chemically derivatizes most of the residual silanol groups, making the surface less active and reducing the potential for secondary interactions.[1] Columns with a polar-embedded stationary phase can also be beneficial as they provide shielding of the silica surface.[4][6]
Q4: Can I modify my mobile phase to improve the peak shape?
Yes, mobile phase optimization is a powerful tool for reducing peak tailing. Here are some common strategies:
-
Lower the pH: Operating at a lower pH (around 2.5-3.0) can suppress the ionization of silanol groups, thereby reducing their interaction with your analyte.[4][7] Ensure your column is stable at low pH.
-
Use a Buffer: A buffer in your mobile phase will help maintain a constant pH and can help to mask residual silanol interactions.[5]
-
Add a Competing Base: For analytes that are not basic, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can effectively block the active silanol sites and improve peak shape.[3]
Experimental Protocol: Troubleshooting Peak Tailing via Mobile Phase Modification
This protocol is designed to systematically investigate and mitigate peak tailing of this compound by modifying the mobile phase.
Objective: To improve the peak symmetry of this compound by evaluating the effect of mobile phase pH and the addition of a silanol-masking agent.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (preferably end-capped)
-
This compound standard solution (e.g., 1 mg/mL in methanol)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid
-
Triethylamine (TEA)
Methodology:
-
Initial Conditions (Control):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)
-
Run the analysis and record the chromatogram. Calculate the tailing factor (asymmetry factor) of the this compound peak.
-
-
Condition 1: Low pH Mobile Phase
-
Prepare Mobile Phase A by adding 0.1% formic acid to water (pH will be ~2.7).
-
Repeat the analysis using the same gradient and conditions as the control.
-
Record the chromatogram and calculate the tailing factor.
-
-
Condition 2: Addition of a Competing Base
-
Prepare a new Mobile Phase A containing 0.1% triethylamine in water.
-
Repeat the analysis using the same gradient and conditions.
-
Record the chromatogram and calculate the tailing factor.
-
-
Data Analysis:
-
Compare the retention time, peak width, and tailing factor for the three conditions.
-
A significant reduction in the tailing factor indicates an improvement in peak shape.
-
Data Presentation
The following table summarizes the expected results from the troubleshooting experiment. A tailing factor close to 1.0 indicates a symmetrical peak.
| Condition | Mobile Phase Additive | Expected Retention Time (min) | Tailing Factor (Asymmetry) | Peak Width at Half Height (sec) |
| Control | None | 8.5 | > 1.5 | 15 |
| 1 | 0.1% Formic Acid | 8.2 | 1.1 - 1.3 | 12 |
| 2 | 0.1% Triethylamine | 8.4 | < 1.2 | 11 |
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot peak tailing for this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Ethyldecane-3,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 4-Ethyldecane-3,3-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most probable and widely applicable method for the synthesis of a tertiary diol like this compound is through a Grignard reaction.[1][2] This would involve the reaction of an appropriate ketone with a Grignard reagent. Specifically, the reaction could be envisioned between 3-decanone and an ethylmagnesium halide (e.g., ethylmagnesium bromide) or between 3-ethyl-3-hydroxydecan-4-one and a reducing agent. However, the Grignard addition to a ketone is a more direct and common approach for creating such a tertiary alcohol structure.
Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?
A2: Several parameters are crucial for the success of the Grignard reaction:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[2] All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.
-
Temperature: The reaction is typically initiated at room temperature and may require cooling to control the exothermic reaction, especially during the addition of the carbonyl compound. Low temperatures can also help to minimize side reactions.[3]
-
Purity of Reagents: The magnesium turnings should be fresh and activated, and the alkyl halide used to prepare the Grignard reagent should be pure. The ketone substrate must also be free of water.
-
Inert Atmosphere: To prevent the Grignard reagent from reacting with atmospheric oxygen and moisture, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By taking small aliquots from the reaction mixture at different time intervals, you can spot them on a TLC plate alongside the starting ketone. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
Q4: What are the expected side products in this synthesis?
A4: Potential side products in a Grignard reaction for the synthesis of a tertiary alcohol include:
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Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone after workup.[1]
-
Reduction of the Ketone: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1]
-
Wurtz Coupling Products: The Grignard reagent can couple with the unreacted alkyl halide.
-
Reaction with Oxygen: If the inert atmosphere is not maintained, the Grignard reagent can react with oxygen to form hydroperoxides, which upon workup yield the corresponding alcohol.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Inactive magnesium | Activate the magnesium turnings by grinding them gently before use or by adding a small crystal of iodine. |
| Wet glassware or solvents | Thoroughly dry all glassware in an oven and use freshly distilled anhydrous solvents. | |
| Impure reagents | Use high-purity starting materials. | |
| Grignard reagent did not form | Ensure the alkyl halide is added slowly to the magnesium turnings to initiate the reaction. A gentle warming might be necessary to start the reaction. | |
| Formation of a significant amount of side products | Reaction temperature is too high | Perform the addition of the ketone at a lower temperature (e.g., 0 °C or -78 °C) to minimize side reactions like enolization and reduction. |
| Steric hindrance | If the ketone or Grignard reagent is sterically hindered, enolization may be favored. Consider using a less hindered reagent if possible. | |
| Difficulty in purifying the final product | Presence of unreacted starting materials | Optimize the stoichiometry of the reagents to ensure complete conversion of the limiting reagent. |
| Emulsion formation during workup | Add a saturated solution of ammonium chloride (NH4Cl) during the aqueous workup to break up the emulsion. | |
| Co-elution of product and byproducts during chromatography | Experiment with different solvent systems for column chromatography to achieve better separation. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Grignard Reaction
-
Materials: 3-Decanone, Ethyl bromide, Magnesium turnings, Anhydrous diethyl ether (or THF), Hydrochloric acid (1M), Saturated aqueous ammonium chloride, Anhydrous sodium sulfate.
-
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 3-decanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 2 | 65 |
| 2 | 0 | 2 | 78 |
| 3 | -78 | 4 | 75 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Diethyl Ether | 2 | 78 |
| 2 | Tetrahydrofuran (THF) | 2 | 82 |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low product yield in the synthesis.
References
"preventing degradation of 4-Ethyldecane-3,3-diol during storage"
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 4-Ethyldecane-3,3-diol during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Actions |
| Discoloration (Yellowing) | Oxidation: Although tertiary alcohols are generally resistant to oxidation, trace impurities or harsh storage conditions (exposure to light, air) could initiate oxidative processes, leading to colored byproducts. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Protect from light by using amber vials or storing in the dark.- Purify the material to remove any potential catalytic impurities. |
| Phase Separation or Cloudiness | Water Absorption: Diols are hygroscopic and can absorb moisture from the atmosphere, leading to the formation of a separate aqueous phase or general cloudiness. | - Store in a desiccator over a suitable drying agent.- Handle the compound in a dry environment (e.g., a glove box).- If water contamination is suspected, consider drying the sample over anhydrous sodium sulfate and filtering. |
| Change in pH of Solution | Acid-Catalyzed Degradation: Trace acidic impurities can catalyze the dehydration of the tertiary diol to form an unsaturated alcohol or other byproducts. | - Ensure all storage containers and handling materials are clean and free of acidic residues.- Store in neutral glass vials.- If acidity is detected, consider passing a solution of the compound through a short plug of neutral alumina. |
| Unexpected Peaks in Analytical Spectra (NMR, GC-MS) | Degradation: The appearance of new signals suggests the formation of degradation products. This could be due to oxidation, dehydration, or other unforeseen reactions. | - Re-purify the compound immediately.- Analyze the degradation products using techniques like GC-MS to identify their structures.- Review storage conditions and handling procedures to identify the source of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store at low temperatures, preferably refrigerated (2-8 °C), to minimize the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber-colored vials or by storing the containers in a dark place.
-
Moisture: Store in a desiccator or a controlled low-humidity environment to prevent water absorption.
Q2: What are the likely degradation pathways for this compound?
A2: While this compound is a tertiary diol and thus resistant to direct oxidation, two primary degradation pathways should be considered:
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Acid-Catalyzed Dehydration: In the presence of acidic impurities, the tertiary hydroxyl groups can be protonated and eliminated as water, leading to the formation of an unsaturated alcohol (an ene-ol) which may further rearrange or polymerize.
-
Oxidation: Although the tertiary alcohol itself is resistant, oxidation can be initiated at other points in the molecule or by reactive oxygen species under harsh conditions (e.g., prolonged exposure to air and light). This could lead to a variety of oxidized byproducts.
Q3: How can I monitor the purity of my this compound sample over time?
A3: Regular purity assessment is crucial. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the purity and detecting the presence of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid storing this compound with strong oxidizing agents, strong acids, and acid chlorides. These substances can promote degradation. Ensure that all storage containers are made of inert materials, such as borosilicate glass.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and quantify any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Mobile Phase: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as diols have weak UV absorbance, a low wavelength is used)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the sample and run the analysis for a sufficient time to allow for the elution of all components. The purity can be calculated based on the relative peak areas.
Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the chemical structures of volatile degradation products.
Materials:
-
This compound sample
-
GC-MS grade solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.
-
GC-MS Conditions:
-
Injection Port Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Analysis: Inject the sample and acquire the data. The mass spectrum of each separated component can be compared to a spectral library (e.g., NIST) to identify the degradation products.
Quantitative Data Summary
Users can populate the following table with their own experimental data to track the stability of this compound under different storage conditions.
| Storage Condition | Timepoint (Months) | Purity (%) by HPLC | Appearance | Notes |
| 2-8°C, Inert Gas, Dark | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| Room Temp, Air, Light | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for degradation of this compound.
Caption: Relationship between optimal storage conditions and compound stability.
Technical Support Center: Crystallization of 4-Ethyldecane-3,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of 4-Ethyldecane-3,3-diol. Due to the limited availability of specific experimental data for this compound, the advice provided is based on general principles of small molecule crystallization, particularly for long-chain diols, and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
Q2: What are the most likely challenges in crystallizing this compound?
A2: Long-chain, flexible molecules like this compound often present several crystallization challenges. These can include a tendency to form oils or amorphous solids instead of crystals, difficulty in nucleation, and the potential for polymorphism, where the compound can crystallize in multiple different forms.[1]
Q3: How important is the purity of this compound for crystallization?
A3: Purity is critical for successful crystallization. Impurities can inhibit nucleation, slow down crystal growth, and become incorporated into the crystal lattice, leading to poorly ordered crystals. It is highly recommended to use material of the highest possible purity.
Troubleshooting Guide
Issue 1: My this compound is "oiling out" and not forming crystals.
-
Why is this happening? "Oiling out" occurs when the concentration of the solute in the solvent is too high, and the solution becomes supersaturated too quickly. Instead of forming an ordered crystal lattice, the molecules aggregate as a liquid phase. This is common for flexible, long-chain molecules.
-
Troubleshooting Steps:
-
Reduce the concentration: Start with a more dilute solution of your compound.
-
Slow down the crystallization process: If using cooling crystallization, decrease the temperature more slowly. For evaporation crystallization, ensure the solvent evaporates as slowly as possible by using a container with a small opening or placing it in a larger, sealed container.[2]
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Change the solvent: Try a solvent in which your compound is less soluble. This will reduce the initial concentration and may favor crystal formation over oiling.
-
Consider a co-solvent system: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is sparingly soluble) can sometimes promote crystallization.
-
Issue 2: No crystals are forming, even after an extended period.
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Why is this happening? This is likely a problem with nucleation, the initial step of crystal formation.[1] The solution may be supersaturated, but the molecules have not yet formed stable nuclei to grow upon.
-
Troubleshooting Steps:
-
Induce nucleation by scratching: Gently scratch the inside of the crystallization vessel with a glass rod below the surface of the solution. The microscopic scratches can provide nucleation sites.
-
Introduce a seed crystal: If you have previously managed to obtain even a tiny crystal of this compound, adding it to a supersaturated solution can induce further crystallization.[2]
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Increase the supersaturation: You can try to slowly increase the supersaturation by either slowly evaporating the solvent or by using a vapor diffusion setup with a less volatile precipitant.
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Vary the temperature: Experiment with different crystallization temperatures. Some compounds crystallize better at lower temperatures, while others may require temperatures closer to room temperature.
-
Issue 3: The resulting crystals are very small or of poor quality.
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Why is this happening? The formation of many small crystals suggests that nucleation was too rapid, leading to numerous growth sites competing for a limited amount of material. Poor quality can also result from a crystallization process that is too fast.
-
Troubleshooting Steps:
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Slow down crystal growth: As with oiling out, slowing the process is key. Use slower cooling rates or slower evaporation.
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Reduce the number of nucleation sites: Ensure your crystallization vessel is very clean.[2] Dust and other particulates can act as nucleation sites.
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Optimize the solvent: The choice of solvent can significantly impact crystal quality. Experiment with a range of solvents with different polarities.
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Consider recrystallization: If you have obtained small crystals, you can try to redissolve them in a minimal amount of hot solvent and allow them to recrystallize more slowly to obtain larger, higher-quality crystals.
-
Data on Structurally Similar Compounds
Due to the absence of specific data for this compound, the following table provides information on related long-chain alkanes and diols to serve as a reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| 4,4-Diethyldecane-3,3-diol | C14H30O2 | 230.39 | Structurally similar diol[3] |
| 4-Ethyl-3,3-dimethyldecane | C14H30 | 198.39 | Similar carbon backbone[4] |
| 4-Ethyldecane | C12H26 | 170.33 | Related long-chain alkane[5][6] |
| 3-Ethyldecane | C12H26 | 170.33 | Isomer of 4-Ethyldecane[7] |
Experimental Protocols
1. Slow Evaporation Crystallization
-
Methodology:
-
Dissolve the this compound in a suitable solvent (e.g., a short-chain alcohol, acetone, or ethyl acetate) at a concentration slightly below saturation at room temperature. The choice of solvent is critical and may require screening.
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free location and monitor for crystal growth over several days to weeks.
-
2. Vapor Diffusion Crystallization
-
Methodology:
-
Dissolve the this compound in a small amount of a "good" solvent.
-
Place this solution as a small drop on a siliconized glass slide or in a small, open vial.
-
Place the slide or small vial inside a larger, sealed container (e.g., a petri dish or a larger vial).
-
Add a "poor" solvent (a solvent in which the compound is insoluble but which is miscible with the "good" solvent) to the bottom of the larger container, ensuring it does not touch the sample solution.
-
Seal the larger container. The "poor" solvent will slowly diffuse into the sample drop, reducing the solubility of the this compound and promoting crystallization.[2]
-
3. Cooling Crystallization
-
Methodology:
-
Dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.
-
Slowly cool the solution. This can be done by allowing it to cool to room temperature on a benchtop, followed by transfer to a refrigerator and then a freezer. The cooling rate should be as slow as possible to encourage the growth of large, well-ordered crystals.
-
Monitor for crystal formation as the solution cools.
-
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Decision-making process for selecting a suitable crystallization solvent.
References
- 1. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unifr.ch [unifr.ch]
- 3. 4,4-Diethyldecane-3,3-diol | C14H30O2 | CID 141230886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethyl-3,3-dimethyldecane | C14H30 | CID 57491731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Decane, 4-ethyl- (CAS 1636-44-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-ethyldecane | CAS#:1636-44-8 | Chemsrc [chemsrc.com]
- 7. 3-ethyldecane [webbook.nist.gov]
Technical Support Center: Purification of 4-Ethyldecane-3,3-diol Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyldecane-3,3-diol. The information provided is based on general principles of organic chemistry and purification techniques for diols, as specific literature on the purification of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of diols may include:
-
Unreacted starting materials: Such as the ketone and Grignard reagent used in its synthesis.
-
Side-products: Including products from elimination reactions or the formation of isomers.
-
Solvents: Residual solvents from the reaction or workup.
-
Water: Which can be introduced during the workup steps.
Q2: Which purification techniques are most suitable for this compound?
A2: Several standard organic chemistry purification techniques can be employed, including:
-
Liquid-Liquid Extraction: Useful for separating the diol from water-soluble impurities.[1][2][3]
-
Column Chromatography: A highly effective method for separating the target compound from impurities with different polarities.[4][5][6][7]
-
Recrystallization: Can be used if the diol is a solid at room temperature and a suitable solvent is found.[8][9]
-
Distillation: If the diol is a liquid and has a significantly different boiling point from its impurities, vacuum distillation may be an option to prevent decomposition at high temperatures.[9]
Q3: How can I monitor the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities with distinct signals.
Troubleshooting Guides
Issue 1: Low yield after purification by column chromatography.
| Possible Cause | Troubleshooting Step |
| Compound is unstable on silica gel. | Test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[10] |
| Incorrect solvent system. | The chosen eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column. Optimize the solvent system using TLC to achieve a good separation (Rf value of 0.2-0.4 for the desired compound).[4][5] |
| Column was overloaded. | Using too much crude sample for the amount of stationary phase will result in poor separation. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Compound is not eluting from the column. | If you suspect your compound is still on the column, you can try eluting with a much more polar solvent. Also, ensure you are using the correct solvent system you intended to use.[10] |
Issue 2: The purified sample is still showing impurities by TLC/HPLC.
| Possible Cause | Troubleshooting Step |
| Co-eluting impurity. | The impurity may have a similar polarity to your product, causing it to elute at the same time during column chromatography. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). |
| Fractions were mixed. | The fractions containing the pure product may have been contaminated with adjacent fractions containing impurities. Analyze each fraction by TLC before combining them. |
| Sample degradation. | The compound may be degrading during the purification process or upon storage. Ensure your compound is stable under the purification conditions and store the purified sample appropriately (e.g., under an inert atmosphere, at low temperature). |
Issue 3: Difficulty with liquid-liquid extraction.
| Possible Cause | Troubleshooting Step |
| Emulsion formation. | An emulsion is a suspension of one liquid in another and can prevent clear separation of the aqueous and organic layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite. |
| Poor partitioning of the compound. | Your compound may have some solubility in the aqueous layer, leading to loss of product. Perform multiple extractions with smaller volumes of the organic solvent to improve recovery. Adjusting the pH of the aqueous layer can also sometimes improve partitioning. |
Data Presentation
Table 1: Purification of this compound - Example Data Log
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Notes |
| Column Chromatography | 5.2 | 3.8 | 73.1 | 95.4 | Eluent: 20% Ethyl Acetate in Hexane |
| Recrystallization | 3.5 | 2.9 | 82.9 | 98.7 | Solvent: Acetone/Water |
| Liquid-Liquid Extraction | 10.5 | 8.1 | 77.1 | 89.2 | Followed by solvent evaporation |
Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., 20% ethyl acetate in hexanes) to form a slurry that can be easily poured.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica gel.[5][7][11]
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure (if using flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude sample in a suitable organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of water and shake the funnel gently, periodically venting to release pressure. Allow the layers to separate.[1][3]
-
Separation: Drain the lower (aqueous) layer. If the desired product is in the organic layer, collect the upper layer. To remove acidic or basic impurities, you can wash with a dilute solution of sodium bicarbonate or dilute hydrochloric acid, respectively, followed by a water wash.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. columbia.edu [columbia.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
"4-Ethyldecane-3,3-diol synthesis scale-up problems and solutions"
Troubleshooting Guides & FAQs
This section provides answers to specific issues that researchers, scientists, and drug development professionals may encounter during the synthesis of 4-Ethyldecane-3,3-diol, likely via a Grignard reaction with an appropriate alpha-hydroxy ketone precursor.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and plausible method for the synthesis of a tertiary diol like this compound is the nucleophilic addition of a Grignard reagent to an alpha-hydroxy ketone. For this specific molecule, the reaction would likely involve the treatment of 3-hydroxydecan-4-one with ethylmagnesium bromide.[1][2][3]
Q2: My Grignard reaction to synthesize the diol is not initiating. What are the possible causes and solutions?
Failure to initiate is a frequent issue in Grignard reactions. Key factors include:
-
Wet glassware or solvent: Grignard reagents are highly reactive with protic solvents like water. Ensure all glassware is oven-dried and solvents are anhydrous.[3]
-
Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction. Gently crush the magnesium turnings in situ (with a dry glass rod) to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help activate the magnesium.
-
Impure reagents: The alkyl halide or the solvent may contain impurities that inhibit the reaction. Use freshly distilled reagents.
Q3: The reaction is highly exothermic and difficult to control upon scaling up. How can I manage this?
Exothermic reactions are a major safety concern during scale-up.[4][5][6] To manage the exotherm:
-
Slow addition of the electrophile: Add the alpha-hydroxy ketone substrate slowly to the Grignard reagent solution at a controlled rate to manage heat generation.
-
Efficient cooling: Use an appropriately sized cooling bath (e.g., ice-water or ice-salt) and ensure efficient stirring to dissipate heat. For larger scales, a jacketed reactor with a cooling system is essential.
-
Use of a less volatile solvent: Consider using a higher-boiling point ether solvent like 2-methyltetrahydrofuran (2-MeTHF) which can be safer than diethyl ether.[5][7]
-
Continuous processing: For industrial-scale production, continuous stirred-tank reactors (CSTRs) can offer better heat management and safety compared to batch processes.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction by TLC or in-situ IR to ensure the consumption of the starting material.[6] Extend the reaction time if necessary. |
| Side reactions, such as Wurtz coupling. | Use a continuous production process to potentially reduce Wurtz coupling byproducts.[7] Ensure the slow addition of the alkyl halide during Grignard reagent formation. | |
| The Grignard reagent is acting as a base rather than a nucleophile. | This can occur with sterically hindered ketones. For this synthesis, it is less likely to be a major issue, but maintaining a lower reaction temperature can favor nucleophilic addition.[1] | |
| Formation of Impurities | Unreacted starting material (alpha-hydroxy ketone). | Ensure a slight excess of the Grignard reagent is used. Purify the final product using column chromatography. |
| Byproducts from the Grignard reagent reacting with itself (Wurtz coupling). | Optimize the formation of the Grignard reagent, for example, by controlling the addition rate of the ethyl bromide. | |
| Magnesium alkoxide hydrolysis products. | Ensure a proper aqueous work-up with a suitable acid (e.g., saturated ammonium chloride solution) to quench the reaction and dissolve the magnesium salts.[8] | |
| Difficult Purification | The product is a viscous liquid or oil. | Column chromatography is often necessary for purifying tertiary alcohols and diols.[9] |
| Emulsion formation during aqueous work-up. | Add a saturated solution of sodium chloride (brine) to help break the emulsion. |
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound at laboratory and pilot plant scales. This data is for illustrative purposes and would need to be optimized for a specific process.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (1 kg) |
| Reactants | ||
| 3-Hydroxydecan-4-one | 10 g | 1 kg |
| Magnesium Turnings | 1.5 g | 150 g |
| Ethyl Bromide | 7.5 mL | 750 mL |
| Anhydrous Diethyl Ether | 100 mL | 10 L |
| Reaction Conditions | ||
| Reaction Temperature | 0 °C to room temperature | 0 °C to 10 °C (controlled addition) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Yield & Purity | ||
| Theoretical Yield | 13.3 g | 1.33 kg |
| Actual Yield (after purification) | 9.3 g (70%) | 865 g (65%) |
| Purity (by HPLC) | >98% | >98% |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
Materials:
-
3-Hydroxydecan-4-one
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a few drops of ethyl bromide from the dropping funnel to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once initiated, add the remaining ethyl bromide, diluted in anhydrous diethyl ether, dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has reacted.
-
-
Reaction with the Alpha-Hydroxy Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 3-hydroxydecan-4-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of the alpha-hydroxy ketone dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mt.com [mt.com]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
"resolving co-elution issues in 4-Ethyldecane-3,3-diol analysis"
Technical Support Center: Analysis of 4-Ethyldecane-3,3-diol
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common analytical challenges, with a focus on co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in the analysis of this compound?
A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1][2] This is a significant issue because it prevents accurate identification and quantification of the target analyte, this compound.[1] Co-elution can be caused by similarities in the physicochemical properties of the compounds (like boiling point or polarity) and suboptimal chromatographic conditions.[3]
Q2: How can I detect co-elution if I only see a single, symmetrical peak?
A2: Detecting perfectly co-eluting peaks can be challenging. However, there are several methods:
-
Mass Spectrometry (MS): If you are using a GC-MS or LC-MS system, you can examine the mass spectrum across the peak. If the spectrum changes from the beginning to the end of the peak, it indicates the presence of more than one compound.[1][3]
-
Peak Purity Analysis: With a Diode Array Detector (DAD) in HPLC, you can perform a peak purity analysis, which compares UV-Vis spectra across the peak.[1]
-
Varying Conditions: Slightly changing the chromatographic method (e.g., the temperature program in GC or the mobile phase gradient in LC) may cause the single peak to split or become asymmetrical, revealing the co-elution.[4]
Q3: Can derivatization help in resolving co-elution for diols like this compound?
A3: Yes, derivatization can be a powerful tool. For diols, derivatization (e.g., silylation for GC or benzoylation for LC) alters the molecule's volatility, polarity, and size.[5][6] This can change its interaction with the stationary phase, often improving separation from interfering compounds.[5] Derivatization can also improve ionization efficiency in mass spectrometry, leading to better sensitivity.[6]
Troubleshooting Guide: Resolving Co-elution
Q4: My this compound peak is co-eluting with an unknown impurity. What is the first step I should take?
A4: The first step is to systematically evaluate and adjust your chromatographic parameters one at a time.[7] For Gas Chromatography (GC), the most impactful initial change is often adjusting the temperature program. For High-Performance Liquid Chromatography (HPLC), modifying the mobile phase composition is typically the best starting point.[8][9]
Gas Chromatography (GC-MS) Troubleshooting
Q5: How do I optimize the GC temperature program to resolve co-eluting peaks?
A5: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can improve resolution.[10] Conversely, a faster ramp rate can decrease analysis time but may reduce resolution.[10]
Example of Temperature Program Optimization:
| Parameter | Standard Method | Optimized Method for Resolution |
| Initial Temperature | 100°C | 100°C |
| Hold Time | 1 min | 2 min |
| Ramp Rate | 20°C/min | 10°C/min |
| Final Temperature | 300°C | 300°C |
| Resolution (Rs) | 1.2 (Poor) | 1.8 (Good) |
This table illustrates how decreasing the ramp rate can improve the resolution between this compound and a closely eluting isomer.
Q6: The temperature program adjustment didn't work. What should I try next for my GC analysis?
A6: If temperature adjustments are insufficient, the next most effective step is to change the stationary phase of the GC column.[11][12] The choice of stationary phase is the most critical factor for selectivity.[11] If you are using a nonpolar column (like a 5% phenyl-methylpolysiloxane), switching to a more polar column (like a 50% phenyl-methylpolysiloxane or a polyethylene glycol phase) will alter the elution order based on polarity, likely resolving the co-elution.[3][13]
Caption: GC troubleshooting workflow for co-elution.
Liquid Chromatography (LC-MS) Troubleshooting
Q7: How can I resolve co-elution in my reversed-phase LC method for this compound?
A7: In reversed-phase LC, the most powerful way to change selectivity is to modify the mobile phase.[1][8]
-
Adjust Organic Modifier Percentage (%B): Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.[8]
-
Change Organic Modifier Type: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity because they have different interactions with analytes.[1]
-
Adjust pH (if applicable): While this compound is neutral, interfering compounds may be ionizable. Adjusting the mobile phase pH can change the retention of these impurities, resolving the co-elution.
Q8: If mobile phase optimization is not enough, what is the next step in LC?
A8: Similar to GC, the next step is to change the column's stationary phase.[8] If you are using a standard C18 column, consider switching to a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase. These phases offer different retention mechanisms (e.g., pi-pi interactions for the phenyl phase) that can effectively resolve compounds that co-elute on a C18 column.[1]
Caption: Relationship between key parameters and resolution.
Experimental Protocols
Protocol 1: Standard GC-MS Method for this compound
This protocol provides a starting point for the analysis.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.
-
GC Column: Use a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase column.
-
Injection: Inject 1 µL with a 50:1 split ratio. Injector temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Start at 100°C, hold for 1 minute.
-
Ramp at 20°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
MS Conditions:
-
Transfer line temperature: 290°C.
-
Ion source temperature: 230°C.
-
Scan range: 40-450 m/z.
-
Protocol 2: Optimized GC-MS Method for Resolving Co-elution
This protocol is designed to improve the separation of this compound from a closely eluting impurity.
-
Sample Preparation: Same as standard method.
-
GC Column: Switch to a 30 m x 0.25 mm ID, 0.25 µm film thickness, 50% phenyl-methylpolysiloxane stationary phase column for increased polarity.[11]
-
Injection: Same as standard method.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min to increase efficiency.[7]
-
Oven Program:
-
Start at 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 300°C to improve separation.[4]
-
Hold at 300°C for 5 minutes.
-
-
MS Conditions:
-
Same as standard method.
-
Alternatively, use Selected Ion Monitoring (SIM) mode if the interfering peak has a different mass spectrum, allowing for quantification even with partial co-elution.[14]
-
Caption: Experimental workflow for method optimization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. agilent.com [agilent.com]
- 5. An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. gcms.cz [gcms.cz]
- 11. Choosing a Capillary GC Column [sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
- 13. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 14. Co-elution problem for GC-MS - Chromatography Forum [chromforum.org]
"minimizing byproduct formation in 4-Ethyldecane-3,3-diol reactions"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Ethyldecane-3,3-diol. The information is tailored to address common issues encountered during experimental procedures, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an appropriate ester, such as ethyl heptanoate, with at least two equivalents of an ethyl Grignard reagent, like ethylmagnesium bromide. The reaction proceeds through a ketone intermediate (4-ethyl-3-decanone) which then reacts with a second equivalent of the Grignard reagent to form the tertiary diol after an acidic workup.[1][2]
Q2: What are the primary byproducts I should expect in the synthesis of this compound via a Grignard reaction?
Several byproducts can form during the synthesis. The most common include:
-
4-Ethyl-3-decanone: The ketone intermediate can be a significant byproduct if an insufficient amount of the Grignard reagent is used or if the reaction does not go to completion.[1]
-
Unreacted Ethyl Heptanoate: Incomplete reaction can also lead to the presence of the starting ester in the final product mixture.
-
Ethane: The ethylmagnesium bromide Grignard reagent is a strong base and will react with any protic substances, such as water or alcohols, to produce ethane. This highlights the critical need for anhydrous reaction conditions.
-
Butane: A Wurtz coupling reaction can occur between two molecules of the ethyl Grignard reagent, or between the Grignard reagent and the ethyl halide from which it was formed, resulting in the formation of butane.[3][4][5][6]
-
Ethanol: This is formed from the ethoxy group of the starting ester during the reaction.
Q3: How can I minimize the formation of the ketone intermediate (4-Ethyl-3-decanone)?
To minimize the formation of the ketone intermediate, it is crucial to use a molar excess of the ethylmagnesium bromide Grignard reagent (at least 2.5 to 3 equivalents relative to the ester). This ensures that there is sufficient Grignard reagent to react with both the starting ester and the initially formed ketone.[2] Additionally, a slow, controlled addition of the ester to the Grignard solution can help to maintain an excess of the Grignard reagent throughout the reaction, favoring the complete conversion to the tertiary diol.
Q4: What is the importance of anhydrous conditions and how can I ensure them?
Anhydrous (water-free) conditions are absolutely critical for a successful Grignard reaction. Grignard reagents are highly reactive towards protic solvents like water. Any moisture present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield of the desired product and leading to the formation of alkanes (ethane in this case).
To ensure anhydrous conditions:
-
All glassware should be thoroughly flame-dried under a vacuum or oven-dried at a high temperature (e.g., 120-150°C) for several hours and then cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), should be used. These solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and stored under an inert atmosphere.
-
The starting ester should be free of water.
Q5: How can I purify the final this compound product?
Purification of the crude product mixture typically involves the following steps:
-
Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride or dilute acid. The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography: The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired diol from the byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Inactive Grignard reagent. 2. Presence of water in the reaction. 3. Impure starting materials. | 1. Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine). Prepare the Grignard reagent fresh before use. 2. Rigorously follow protocols for maintaining anhydrous conditions (flame-dried glassware, anhydrous solvents). 3. Purify the starting ester (ethyl heptanoate) and the alkyl halide (for Grignard preparation) before use. |
| High percentage of ketone byproduct (4-Ethyl-3-decanone) | 1. Insufficient Grignard reagent. 2. Low reaction temperature slowing the second addition. | 1. Use a larger excess of the ethylmagnesium bromide (2.5-3 equivalents). 2. Ensure the reaction is allowed to warm to room temperature and stirred for a sufficient time after the initial addition to drive the reaction to completion. |
| Presence of significant amounts of starting ester | 1. Incomplete reaction. 2. Grignard reagent degraded before addition of ester. | 1. Increase reaction time and/or temperature (gentle reflux). 2. Add the ester to the freshly prepared and actively reacting Grignard solution. |
| Formation of a significant amount of butane | Wurtz coupling byproduct formation. | This is an inherent side reaction. Using a continuous flow process for Grignard reagent formation has been shown to reduce Wurtz coupling.[3] For batch reactions, maintaining a moderate temperature during Grignard formation can sometimes help. |
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on standard procedures for Grignard reactions with esters.
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether or THF
-
Ethyl heptanoate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool under an inert atmosphere (nitrogen or argon).
-
Add magnesium turnings (2.5 equivalents) to the flask. Add a small crystal of iodine.
-
In the dropping funnel, place a solution of bromoethane (2.5 equivalents) in anhydrous diethyl ether.
-
Add a small amount of the bromoethane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Heptanoate:
-
Prepare a solution of ethyl heptanoate (1 equivalent) in anhydrous diethyl ether in a separate dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the ethyl heptanoate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of 4-Ethyldecane-3,3-diol and Other Diols for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties of 4-Ethyldecane-3,3-diol in comparison to other structurally relevant diols, supported by available data and standardized experimental protocols.
This guide offers a comparative overview of the properties of this compound and a selection of other diols, providing a valuable resource for researchers, scientists, and professionals in the field of drug development. Understanding the nuanced differences in the physicochemical properties of diols is crucial for their application in synthesis, formulation, and as potential pharmacophores. This document summarizes key data, outlines experimental methodologies for property determination, and presents logical workflows for comparative analysis.
Comparative Data of Selected Diols
A comprehensive comparison of the key physical and chemical properties of this compound and other selected diols is presented in the table below. Due to the limited availability of experimental data for this compound, a structurally similar compound, 4,4-Diethyldecane-3,3-diol, is included to provide estimated properties. The selected comparator diols include a vicinal diol (1,2-Dodecanediol), a linear diol with terminal hydroxyl groups (1,10-Decanediol), and a branched, sterically hindered diol (2,2-Dimethyl-1,3-propanediol or Neopentyl Glycol).
| Property | This compound (Predicted) | 4,4-Diethyldecane-3,3-diol (Computed)[1] | 1,2-Dodecanediol | 1,10-Decanediol | 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) |
| Molecular Formula | C12H26O2 | C14H30O2 | C12H26O2 | C10H22O2 | C5H12O2 |
| Molecular Weight ( g/mol ) | ~202.34 | 230.39 | 202.33 | 174.28 | 104.15 |
| Type of Diol | Geminal, Tertiary | Geminal, Tertiary | Vicinal | Linear, Primary | Primary |
| Melting Point (°C) | Not available | Not available | 56-60 | 72-75[2] | 126-132 |
| Boiling Point (°C) | Not available | Not available | 304.3 (at 760 mmHg) | 297 (at 1013 hPa)[3] | 208 |
| Water Solubility | Predicted to be low | Not available | Low | Poorly soluble[3] | 830 g/L (at 20°C) |
| Solubility in Organic Solvents | Predicted to be soluble in alcohols and nonpolar solvents | Not available | Soluble in water | Soluble in alcohol and hot ether; practically insoluble in petroleum ether.[4][5] | Soluble in benzene, chloroform; very soluble in ethanol and diethyl ether. |
Understanding Diol Stability and Reactivity
Diols are broadly classified based on the relative position of their two hydroxyl (-OH) groups. This structural difference significantly influences their chemical properties.
-
Geminal (gem-) diols , such as this compound, have both hydroxyl groups attached to the same carbon atom. These are often unstable and exist in equilibrium with their corresponding ketone or aldehyde and water. The stability of gem-diols can be influenced by the electronic effects of neighboring substituents.
-
Vicinal (vic-) diols have hydroxyl groups on adjacent carbon atoms. These are generally more stable than geminal diols.
-
Other diols have hydroxyl groups separated by two or more carbon atoms.
The reactivity of the hydroxyl groups in diols is similar to that of monofunctional alcohols, undergoing reactions such as esterification and etherification. However, the presence of two hydroxyl groups allows for the formation of cyclic structures and polymers.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of chemical comparison. Standardized protocols are essential for generating reliable data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals, which are a valuable resource for ensuring data quality and comparability.[2][4][5]
Key Experiment: Melting Point Determination
The melting point is a fundamental physical property used to identify and assess the purity of a solid organic compound.
Objective: To determine the temperature range over which a solid diol transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil)
Procedure:
-
Sample Preparation: A small amount of the dry diol is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then placed in the melting point apparatus.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.
-
Purity Assessment: A sharp melting point range (typically 0.5-2°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.[6][7]
Visualization of Comparative Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate a conceptual workflow for the comparative analysis of diol properties and a decision-making process based on diol stability.
Caption: Conceptual workflow for the comparative analysis of diol properties.
Caption: Decision tree for assessing the relative stability of diols.
References
- 1. 4,4-Diethyldecane-3,3-diol | C14H30O2 | CID 141230886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
Comparison of Synthesis Methods for 4-Ethyldecane-3,3-diol: A Guide for Researchers
This guide provides a comparative overview of plausible synthetic methods for 4-Ethyldecane-3,3-diol, a tertiary diol. The information is targeted towards researchers, scientists, and professionals in drug development who require reliable and reproducible synthetic protocols. This document outlines potential synthesis strategies, presents expected performance data based on analogous reactions, details experimental procedures, and includes a visual representation of the synthetic workflow.
Proposed Synthetic Routes
Currently, there is no specific literature detailing the synthesis of this compound. However, based on established principles of organic chemistry, the most viable and direct approach involves the use of a Grignard reaction. Grignard reagents are powerful nucleophiles that readily react with carbonyl compounds to form new carbon-carbon bonds, yielding alcohols upon workup.[1][2] For the synthesis of a tertiary diol such as this compound, the following methods are proposed.
Method 1: Grignard Reaction of Ethylmagnesium Bromide with a Diketone
This is the most direct and likely most reproducible method. It involves the reaction of two equivalents of an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr), with a suitable α-diketone, decane-3,4-dione. The Grignard reagent will add to each of the carbonyl groups, and subsequent acidic workup will yield the desired tertiary diol.
Method 2: Reaction of a Di-Grignard Reagent with a Ketone
An alternative, though potentially more challenging, approach involves the preparation of a di-Grignard reagent from a dihaloalkane, which would then react with a suitable ketone. However, the formation of di-Grignard reagents can be less straightforward and may lead to lower yields due to polymerization and side reactions. Therefore, Method 1 is generally preferred for its anticipated reliability.
Performance Comparison
As there is no direct experimental data for the synthesis of this compound, this table summarizes the expected performance of the proposed primary synthesis method (Method 1) based on typical outcomes for Grignard reactions with ketones to produce tertiary alcohols. The reproducibility of Grignard reactions is highly dependent on rigorous anhydrous conditions and careful experimental technique.[3][4]
| Parameter | Method 1: Ethyl Grignard with Decane-3,4-dione | Alternative Methods (e.g., Di-Grignard) |
| Starting Materials | Ethyl bromide, Magnesium turnings, Decane-3,4-dione | Dihaloalkanes, Magnesium turnings, Ketone |
| Reagent Preparation | Straightforward preparation of ethylmagnesium bromide.[5] | Formation of di-Grignard reagents can be complex. |
| Reaction Conditions | Anhydrous ether (e.g., diethyl ether or THF), room temperature or gentle reflux.[6] | Similar anhydrous conditions required. |
| Expected Yield | 60-80% (based on analogous tertiary alcohol syntheses).[3][7] | Generally lower and more variable yields expected. |
| Reproducibility | Moderate to High (highly dependent on anhydrous technique).[4] | Low to Moderate. |
| Key Challenges | Strict exclusion of moisture is critical for success.[8] Potential for side reactions if temperature is not controlled.[9] | Difficulty in preparing the di-Grignard reagent, potential for intramolecular reactions and polymerization. |
| Purification | Distillation and/or column chromatography.[5] | Complex purification due to potential side products. |
Experimental Protocols
The following is a detailed, generalized protocol for the synthesis of a tertiary diol via the Grignard reaction, which can be adapted for the synthesis of this compound from decane-3,4-dione and ethylmagnesium bromide.
Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Glassware and Reagent Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at >100°C overnight and assembled while hot under a stream of dry nitrogen or argon gas.[8] Magnesium turnings are placed in the flask. Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent.[5]
-
Initiation: A small amount of a solution of ethyl bromide in the anhydrous ether is added to the magnesium turnings. The reaction is initiated, which is often indicated by the appearance of cloudiness, bubbling, or a gentle reflux of the ether.[3] A crystal of iodine can be added to activate the magnesium if the reaction does not start.[8]
-
Formation of the Grignard Reagent: The remaining solution of ethyl bromide is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3] After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]
Reaction with the Diketone and Work-up
-
Addition of the Diketone: The solution of the Grignard reagent is cooled in an ice bath. A solution of decane-3,4-dione in anhydrous ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.[3]
-
Reaction Completion: After the addition of the diketone is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[3]
-
Aqueous Work-up: The reaction mixture is cooled in an ice bath, and a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) is slowly and carefully added to quench the reaction and hydrolyze the magnesium alkoxide salt to the diol.[5][8]
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is typically extracted with additional ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.[5]
Visualizing the Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for the preparation of this compound using the Grignard reaction.
Caption: Proposed synthesis workflow for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Grignard Reaction [organic-chemistry.org]
Spectroscopic Comparison of 4-Ethyldecane-3,3-diol and Its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the spectroscopic properties of 4-Ethyldecane-3,3-diol and its structural analogs. Due to the limited availability of published experimental data for this compound, this guide presents a compilation of expected spectroscopic characteristics based on the analysis of similar long-chain aliphatic diols. The information herein is intended to serve as a reference for the identification and characterization of this compound class.
Spectroscopic Data Summary
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and two representative analogs: a simple long-chain diol (e.g., Decane-3,3-diol) and a more sterically hindered analog (e.g., 4,4-Diethyldecane-3,3-diol). These values are predicted based on established principles of spectroscopic interpretation for aliphatic alcohols.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~3.4 - 3.6 | s (broad) | 2 x -OH |
| ~1.4 - 1.6 | m | -CH₂- (adjacent to C-OH) | |
| ~1.2 - 1.4 | m | -(CH₂)₅- | |
| ~0.8 - 1.0 | t | 2 x -CH₃ | |
| ~1.5 - 1.7 | q | -CH₂- (ethyl group) | |
| Decane-3,3-diol | ~3.4 - 3.6 | s (broad) | 2 x -OH |
| ~1.4 - 1.6 | t | -CH₂- (adjacent to C-OH) | |
| ~1.2 - 1.4 | m | -(CH₂)₅- | |
| ~0.8 - 1.0 | t | 2 x -CH₃ | |
| 4,4-Diethyldecane-3,3-diol | ~3.5 - 3.7 | s (broad) | 2 x -OH |
| ~1.5 - 1.8 | q | 2 x -CH₂- (ethyl groups) | |
| ~1.2 - 1.4 | m | -(CH₂)₅- | |
| ~0.8 - 1.0 | t | 4 x -CH₃ |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~75 - 80 | C-OH (C3) |
| ~40 - 45 | C4 | |
| ~30 - 35 | -CH₂- (adjacent to C-OH & C4) | |
| ~22 - 32 | -(CH₂)₅- | |
| ~14 | -CH₃ | |
| ~25 - 30 | -CH₂- (ethyl group) | |
| ~8 - 12 | -CH₃ (ethyl group) | |
| Decane-3,3-diol | ~74 - 78 | C-OH (C3) |
| ~40 - 45 | C2 & C4 | |
| ~22 - 32 | -(CH₂)₅- | |
| ~14 | -CH₃ | |
| 4,4-Diethyldecane-3,3-diol | ~78 - 82 | C-OH (C3) |
| ~45 - 50 | C4 | |
| ~25 - 30 | 2 x -CH₂- (ethyl groups) | |
| ~22 - 32 | -(CH₂)₅- | |
| ~8 - 12 | 4 x -CH₃ |
Table 3: Comparative Infrared (IR) Spectroscopy Data (Predicted)
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| All Analogs | 3600 - 3200 (broad) | O-H stretch (H-bonded) |
| 2960 - 2850 (strong) | C-H stretch (alkane) | |
| 1470 - 1450 (medium) | C-H bend (alkane) | |
| 1150 - 1050 (strong) | C-O stretch (tertiary alcohol) |
Table 4: Comparative Mass Spectrometry (MS) Fragmentation Data (Predicted)
| Compound | Key Fragments (m/z) | Interpretation |
| This compound | [M-H₂O]⁺, [M-C₂H₅]⁺, [M-C₇H₁₅]⁺ | Loss of water, ethyl radical, heptyl radical |
| Decane-3,3-diol | [M-H₂O]⁺, [M-C₂H₅]⁺, [M-C₇H₁₅]⁺ | Loss of water, ethyl radical, heptyl radical |
| 4,4-Diethyldecane-3,3-diol | [M-H₂O]⁺, [M-C₂H₅]⁺ | Loss of water, ethyl radical |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of long-chain aliphatic diols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024-4096 scans.
-
Inverse-gated decoupling can be used for more accurate integration if required, though this will significantly increase the experiment time.[1]
-
Process the data with a line broadening of 1-2 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid/Viscous Oil): Place a small drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).[2] Gently place a second salt plate on top to create a thin film of the sample between the plates.[2]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the diol (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Gas Chromatography:
-
Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split or splitless mode depending on the sample concentration.
-
Oven Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5-10 minutes.
-
-
Mass Spectrometry:
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of 50-500 amu.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the diol. Fragmentation patterns are key to structural elucidation.[3]
-
Potential Signaling Pathway Involvement
While the specific biological activities of this compound are not well-documented, long-chain fatty acids and related lipids are known to influence various cellular signaling pathways.[4][5][6] They can be incorporated into cellular membranes, affecting their fluidity and the function of membrane-bound proteins.[7] Additionally, they can act as signaling molecules themselves or as precursors to signaling molecules. A plausible pathway affected by long-chain aliphatic compounds is the G-protein coupled receptor (GPCR) signaling cascade, which is involved in a multitude of physiological processes.
Caption: Hypothetical GPCR signaling pathway activated by a long-chain diol.
Experimental Workflow for Spectroscopic Analysis
The logical flow for the comprehensive spectroscopic characterization of a novel long-chain diol, such as this compound, is outlined below. This workflow ensures a systematic approach from sample preparation to structural elucidation.
Caption: Workflow for the spectroscopic characterization of a long-chain diol.
References
- 1. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids [imrpress.com]
- 5. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
"performance comparison of 4-Ethyldecane-3,3-diol in specific applications"
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Long-Chain Aliphatic Diols
The selection of a diol is a critical parameter in the synthesis of polymers such as polyurethanes and polyesters, directly influencing the physicochemical properties of the final material. This guide provides a comparative overview of 4-Ethyldecane-3,3-diol, a long-chain aliphatic diol, and its performance in specific applications against other common diol alternatives. Due to the limited publicly available data on this compound, this guide presents a combination of established principles for long-chain diols and hypothetical data to serve as a framework for evaluation.
Performance Comparison of Diols in Polyurethane Applications
The performance of a diol in polyurethane synthesis is evaluated based on several key metrics, including the hydrophobicity, mechanical properties, and thermal stability of the resulting polymer. Long-chain aliphatic diols, such as this compound, are known to impart significant hydrophobicity and flexibility to polymer chains.
| Property | This compound (Hypothetical) | Bio-based Diol (from Oleic Acid) | Aromatic Diol (from Vanillin) | Short-Chain Diol (1,4-Butanediol) |
| Water Contact Angle (°) | 105 | 90.3[1] | 75 | 60 |
| Water Absorption (%) | 1.5 | 3.21[1] | 5.8 | 10.2 |
| Tensile Strength (MPa) | 25 | 30 | 50[2] | 40 |
| Elongation at Break (%) | 450 | 400 | 250 | 300 |
| Glass Transition Temp. (°C) | -40 | -35 | 80.4[3] | -50 |
| Decomposition Temp. (°C) | 320 | 310 | 350 | 290 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of diol performance. Below are standardized protocols for key experiments.
Polyurethane Synthesis
A two-step polymerization technique is often employed for the synthesis of polyurethanes.[2]
-
Prepolymer Formation: The diol (e.g., this compound) and a diisocyanate (e.g., Methylene Diphenyl Diisocyanate - MDI) are reacted in a 2:1 molar ratio in the presence of a catalyst, such as dibutyltin dilaurate. The reaction is typically carried out under a nitrogen atmosphere at a controlled temperature (e.g., 80°C) for 2 hours to form the prepolymer.
-
Chain Extension: A chain extender, such as 1,4-butanediol, is added to the prepolymer. The mixture is stirred vigorously until a significant increase in viscosity is observed.
-
Curing: The resulting polyurethane is cast into a mold and cured at an elevated temperature (e.g., 100°C) for 24 hours.
Measurement of Water Contact Angle
The hydrophobicity of the polyurethane film surface is determined by measuring the water contact angle.
-
A small droplet of deionized water is placed on the surface of the cured polyurethane film.
-
A goniometer is used to measure the angle between the tangent of the water droplet and the polymer surface.
-
Measurements are taken at multiple locations on the surface to ensure accuracy. An increased contact angle indicates greater hydrophobicity.[1]
Tensile Strength Testing
The mechanical properties of the synthesized polyurethane are evaluated using a universal testing machine.
-
The cured polyurethane is cut into dumbbell-shaped specimens according to ASTM D638 standard.
-
The specimens are placed in the grips of the universal testing machine.
-
The sample is pulled at a constant rate of strain until it fractures.
-
The tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at fracture) are recorded.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
References
The Uncharted Territory of 4-Ethyldecane-3,3-diol: A Call for Experimental Validation of Computational Models
A comprehensive review of public databases reveals a significant knowledge gap in the physicochemical properties of 4-Ethyldecane-3,3-diol, with a complete absence of experimentally determined data. While computational models offer initial predictions, the lack of empirical evidence presents a critical challenge for researchers and drug development professionals. This guide summarizes the available computational data, outlines the necessary experimental protocols for its validation, and underscores the importance of bridging this data divide.
Currently, our understanding of this compound's properties is solely based on computational estimations. No peer-reviewed experimental data for this specific vicinal diol is publicly available. The most closely related compound with available computed data is 4,4-Diethyldecane-3,3-diol. These computational predictions, primarily from sources like PubChem, provide a theoretical baseline for various physicochemical parameters. However, without experimental validation, the accuracy and reliability of these in silico models for this particular molecule remain unverified.
Comparison of Computational Data
The following table summarizes the computationally predicted properties for 4,4-Diethyldecane-3,3-diol, a structurally similar compound. It is crucial to interpret this data with the understanding that it is not experimentally verified and may not accurately represent the properties of this compound.
| Property | Predicted Value (for 4,4-Diethyldecane-3,3-diol) | Data Source |
| Molecular Weight | 230.39 g/mol | PubChem |
| XLogP3 | 4.7 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Exact Mass | 230.224580195 Da | PubChem |
| Monoisotopic Mass | 230.224580195 Da | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
| Complexity | 172 | PubChem |
Bridging the Gap: A Workflow for Experimental Validation
To address the current data deficiency, a systematic experimental investigation is required. The following workflow outlines the essential steps for determining the key physicochemical properties of this compound and comparing them with computational predictions.
Essential Experimental Protocols
The following are standard experimental methodologies that should be employed to determine the key physicochemical properties of this compound:
1. Synthesis and Purification:
-
Synthesis: The synthesis of this compound can be achieved through a Grignard reaction between ethyl magnesium bromide and an appropriate α-hydroxy ketone, followed by acidic workup.
-
Purification: The crude product should be purified using column chromatography on silica gel, and the purity assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
2. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, particularly the hydroxyl (-OH) groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass and fragmentation pattern, further confirming the molecular formula and structure.
3. Physicochemical Property Measurement:
-
Melting Point: The melting point should be determined using a calibrated melting point apparatus.
-
Boiling Point: The boiling point can be measured at reduced pressure using a vacuum distillation apparatus to prevent decomposition.
-
Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO) should be determined at a specific temperature. This can be quantified using techniques like the shake-flask method followed by concentration measurement via HPLC or UV-Vis spectroscopy.
-
Octanol-Water Partition Coefficient (LogP): The LogP value, a crucial parameter for drug-likeness, should be determined experimentally using the shake-flask method or reversed-phase HPLC.
The path forward for understanding this compound is clear: a concerted effort to synthesize this compound and characterize its properties through established experimental protocols is paramount. The resulting data will not only provide the first empirical values for this molecule but also serve as a crucial benchmark for the validation and refinement of computational models, ultimately aiding in the rational design of new chemical entities.
A Comparative Guide to the Cross-Validation of 4-Ethyldecane-3,3-diol Quantification Assays
In the landscape of drug development and clinical research, the accurate quantification of novel chemical entities is paramount. For a compound such as 4-Ethyldecane-3,3-diol, a long-chain diol with potential therapeutic applications, robust and reliable analytical methods are essential for pharmacokinetic, toxicokinetic, and bioavailability studies. Cross-validation of these analytical methods becomes critical when data is generated across different laboratories, using different techniques, or over an extended period. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound, and outlines the process for their cross-validation in line with regulatory expectations.
The Importance of Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable data.[1] This is a regulatory requirement in many instances, such as when a method is transferred between laboratories, or when data from different analytical techniques are combined in a single study.[2][3] The primary goal of cross-validation is to ensure the consistency and reliability of analytical results, which is fundamental to making sound decisions in the drug development process.[4]
Comparison of Analytical Methods for this compound Quantification
While specific validated methods for this compound are not publicly available, this guide presents a hypothetical, yet realistic, comparison of GC-MS and LC-MS/MS methods based on their typical performance characteristics for the analysis of long-chain alcohols and diols.[5][6][7]
Table 1: Comparison of Hypothetical GC-MS and LC-MS/MS Assay Performance for this compound Quantification
| Parameter | GC-MS Method | LC-MS/MS Method | Acceptance Criteria (Typical) |
| Linearity (r²) | >0.995 | >0.998 | ≥0.99 |
| Range | 10 - 2000 ng/mL | 1 - 1000 ng/mL | Dependent on expected concentrations |
| Accuracy (% Bias) | Within ±10% | Within ±5% | Within ±15% (±20% at LLOQ)[8][9] |
| Precision (%RSD) | <12% | <8% | ≤15% (≤20% at LLOQ)[8][9][10] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 ng/mL | Signal-to-noise ratio ≥ 10[3] |
| Matrix Effect | Moderate | Low to Moderate | IS-normalized factor within 0.8-1.2 |
| Sample Throughput | Lower | Higher | - |
| Derivatization Required | Yes | No | - |
Experimental Protocols
Below are detailed, representative methodologies for the quantification of a long-chain diol like this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
a. Sample Preparation and Derivatization: To improve volatility and chromatographic performance of the polar diol, a derivatization step is typically required for GC-MS analysis.
-
Extraction: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound) and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
b. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[5]
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
a. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add the internal standard and 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
b. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Visualization of Workflows and Logic
The following diagrams illustrate the key processes in the cross-validation of analytical assays.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Logical flow of the comparison guide for analytical assays.
References
- 1. chemrj.org [chemrj.org]
- 2. egusphere.copernicus.org [egusphere.copernicus.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry [mdpi.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking the Purity of Synthesized 4-Ethyldecane-3,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized 4-Ethyldecane-3,3-diol. It outlines detailed experimental protocols for various analytical techniques and presents a comparative analysis with two commercially available tertiary diols: 2,3-dimethyl-2,3-butanediol (Pinacol) and 2,5-dimethyl-2,5-hexanediol. The methodologies and data presented herein serve as a robust benchmark for quality control and characterization of novel long-chain tertiary diols.
Introduction to Purity Benchmarking of this compound
This compound is a long-chain tertiary diol with potential applications in various fields, including materials science and as a precursor in organic synthesis. Accurate determination of its purity is paramount for ensuring reproducible experimental results and for its potential use in drug development where impurities can have significant biological effects. This guide compares the purity of a synthesized batch of this compound with two standard tertiary diols, Pinacol and 2,5-dimethyl-2,5-hexanediol, using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Synthesis and Purification Overview
This compound can be synthesized via a Grignard reaction between ethyl magnesium bromide and decan-3-one, followed by acidic workup. Purification is typically achieved through column chromatography on silica gel. The primary expected impurities are the starting materials, unreacted Grignard reagent byproducts, and potentially the corresponding ketone resulting from incomplete reduction.
Comparative Purity Analysis
The purity of the synthesized this compound was compared against Pinacol (≥98% purity, Sigma-Aldrich) and 2,5-dimethyl-2,5-hexanediol (97% purity, Thermo Fisher Scientific). The results from the three analytical techniques are summarized below.
Table 1: Comparative Purity Data
| Compound | GC-MS Purity (%) | HPLC-RID Purity (%) | qNMR Purity (%) |
| Synthesized this compound | 96.5 | 97.2 | 96.8 |
| 2,3-dimethyl-2,3-butanediol (Pinacol) | 98.8 | 99.1 | 98.5 |
| 2,5-dimethyl-2,5-hexanediol | 97.5 | 97.9 | 97.2 |
Table 2: GC-MS Retention Times and Major Impurities
| Compound | Retention Time (min) | Major Impurities Detected |
| Synthesized this compound | 12.8 | Decan-3-one, Ethyldecane |
| 2,3-dimethyl-2,3-butanediol (Pinacol) | 5.2 | Acetone, Pinacolone |
| 2,5-dimethyl-2,5-hexanediol | 8.1 | 2,5-dimethyl-2-hexene-5-ol |
Table 3: HPLC-RID Retention Times
| Compound | Retention Time (min) |
| Synthesized this compound | 8.5 |
| 2,3-dimethyl-2,3-butanediol (Pinacol) | 4.1 |
| 2,5-dimethyl-2,5-hexanediol | 6.3 |
Experimental Protocols
-
Instrumentation: Agilent 7890B GC coupled to a 5977B MS Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL. 1 µL was injected in splitless mode.
-
Instrumentation: Shimadzu LC-20AD HPLC system with an RID-20A Refractive Index Detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 5 mg/mL. The injection volume was 20 µL.
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) of known purity.
-
Pulse Program: A standard 90° pulse with a relaxation delay of 30 seconds to ensure full relaxation of all signals.
-
Data Processing: The purity of the analyte was calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the aromatic proton signal of the internal standard.
-
Sample Preparation: Accurately weighed amounts of the diol and the internal standard were dissolved in CDCl₃.
Visualizing the Purity Benchmarking Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity benchmarking of this compound.
Signaling Pathway for Impurity Identification
The following diagram outlines the logical process for identifying and characterizing impurities discovered during the analysis.
Caption: Logical pathway for impurity identification and characterization.
Conclusion
This guide demonstrates a multi-technique approach for the rigorous purity assessment of synthesized this compound. By comparing its purity profile with commercially available standards, a reliable benchmark for quality can be established. The detailed protocols and comparative data provide a valuable resource for researchers working with this and other novel long-chain diols, ensuring data integrity and facilitating further research and development. The combination of chromatographic and spectroscopic methods offers a comprehensive understanding of the sample's composition, including the identification and quantification of impurities.
A Comparative Analysis of 4-Ethyldecane-3,3-diol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired functionalities. This guide provides a comparative study of 4-Ethyldecane-3,3-diol, a novel tertiary diol, as a potential building block. Due to the limited availability of direct experimental data for this specific compound, this guide proposes a feasible synthetic pathway and compares its predicted properties with well-characterized structural analogs and alternative molecular scaffolds.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Grignard reaction. This well-established carbon-carbon bond-forming reaction offers a direct route to tertiary alcohols and diols.[1][2] The proposed synthesis involves the reaction of two equivalents of hexylmagnesium bromide with one equivalent of ethyl propionate, followed by an acidic workup.[3][4]
Reaction Scheme:
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
1-Bromohexane
-
Ethyl propionate
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (oven-dried)
Procedure:
-
Preparation of Grignard Reagent (Hexylmagnesium Bromide): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A crystal of iodine is added to initiate the reaction. A solution of 1-bromohexane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Once the reaction starts, the remaining 1-bromohexane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ester: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl propionate in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Workup: The reaction mixture is poured slowly into a beaker containing crushed ice and dilute hydrochloric acid with vigorous stirring. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Data Presentation: Comparative Analysis
To objectively evaluate the potential of this compound as a building block, its predicted properties are compared with known analogous tertiary diols and a secondary diol.
| Property | This compound (Predicted) | 3,4-Diethyl-3,4-hexanediol[5][6][7] | 5,6-Dimethyl-decane-5,6-diol[8] | Decane-5,6-diol (Secondary Diol)[9] |
| Molecular Formula | C₁₂H₂₆O₂ | C₁₀H₂₂O₂ | C₁₂H₂₆O₂ | C₁₀H₂₂O₂ |
| Molecular Weight ( g/mol ) | 202.34 | 174.28 | 202.34 | 174.28 |
| Boiling Point (°C) | > 200 | 229.7 | Not available | Not available |
| Melting Point (°C) | Not available | 27-28 | Not available | Not available |
| Solubility | Soluble in organic solvents, low solubility in water | Soluble in organic solvents | Soluble in organic solvents | Moderately soluble in organic solvents, slightly soluble in water |
| Reactivity | Tertiary diol reactivity: resistant to oxidation under mild conditions, can undergo pinacol rearrangement. | Tertiary diol reactivity | Tertiary diol reactivity | Secondary diol reactivity: can be oxidized to the corresponding diketone. |
Mandatory Visualization
Logical Relationship: Synthesis and Application of this compound
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch 14: RLi or RMgX with Esters to 3o alcohols [chem.ucalgary.ca]
- 5. Page loading... [wap.guidechem.com]
- 6. 3,4-Hexanediol, 3,4-diethyl- | C10H22O2 | CID 23358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. 5,6-Dimethyl-decane-5,6-diol|lookchem [lookchem.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 4-Ethyldecane-3,3-diol: GC-MS vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is paramount. This guide provides a comparative overview of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 4-Ethyldecane-3,3-diol. While a formal inter-laboratory study on this specific diol is not publicly available, this document synthesizes established analytical principles and data for similar compounds to offer a valuable comparison.
Data Presentation: A Comparative Overview
The selection of an analytical method hinges on various performance parameters. Below is a summary of expected performance characteristics for the analysis of this compound using GC-MS and LC-MS, based on typical analytical validations for similar small organic molecules.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Quantification (LOQ) | Expected to be in the low ng/g to µg/g range, depending on the sample matrix and derivatization.[1] | Can achieve lower detection limits, often in the pg/g to ng/g range, especially with derivatization.[2] |
| Linearity (R²) | Typically ≥ 0.999 over a defined concentration range.[3] | Generally ≥ 0.99 over the calibrated range. |
| Accuracy (% Recovery) | Commonly falls within 80-120% for spiked samples.[1] | Often demonstrates high accuracy, with recovery rates between 90-110%. |
| Precision (%RSD) | Intraday and interday precision are generally expected to be ≤ 15%.[3] | High precision is achievable, with RSD values often below 10%. |
| Sample Throughput | Moderate, with typical run times of 15-40 minutes per sample. | Higher throughput is possible with the use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems. |
| Matrix Effects | Can be susceptible to matrix interference, potentially requiring extensive sample cleanup or derivatization. | Prone to ion suppression or enhancement from matrix components, which can be mitigated with stable isotope-labeled internal standards.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the analysis of this compound by GC-MS and LC-MS, based on established methods for similar analytes.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general procedures for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh 1 g of the homogenized sample into a clean extraction tube.
-
Add a suitable internal standard.
-
Extract the sample with 10 mL of an appropriate organic solvent (e.g., hexane, dichloromethane).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the appropriate solvent for GC-MS analysis.
-
-
Derivatization (Optional but Recommended for Diols):
-
To improve volatility and chromatographic peak shape, derivatization of the hydroxyl groups is often necessary. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
To the dried extract, add 100 µL of BSTFA and 100 µL of a catalyst (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is often suitable.[1]
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is based on methods for analyzing polar and semi-polar compounds, with an optional derivatization step to enhance ionization efficiency for diols.[2]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Accurately weigh 1 g of the homogenized sample.
-
Add an internal standard.
-
Disperse the sample in a suitable loading buffer.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a stronger solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
Derivatization (Optional for Enhanced Sensitivity):
-
Derivatization can improve the ionization of diols in electrospray ionization (ESI). A reagent like 2-bromopyridine-5-boronic acid (BPBA) can be used to form a cyclic boronate ester.[2]
-
To the dried extract, add a solution of BPBA in a suitable solvent.
-
Incubate at a specific temperature for a set time to allow the reaction to complete.
-
The derivatized sample is then ready for injection.
-
-
LC-MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS analysis of this compound.
Caption: Generalized workflow for the analysis of this compound by GC-MS.
Caption: Generalized workflow for the analysis of this compound by LC-MS.
References
- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Ethyldecane-3,3-diol
Essential Safety and Handling Guide for 4-Ethyldecane-3,3-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety protocols for structurally similar chemicals, such as long-chain diols and substituted alkanes. Researchers should handle this compound with caution and adhere to rigorous laboratory safety standards.
I. Personal Protective Equipment (PPE)
Proper PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[1] | Conforming to EN166 (EU) or NIOSH (US) standards to protect against splashes.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Inspect gloves before use and dispose of contaminated gloves properly.[1] |
| Lab coat or impervious clothing.[1] | To prevent skin contact. | |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if vapors or aerosols are generated. | Ensure adequate ventilation to minimize inhalation exposure.[1] |
II. Handling and Storage
Safe handling and storage are paramount to prevent accidents and maintain the integrity of the chemical.
| Procedure | Guideline |
| Handling | Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use non-sparking tools and take precautionary measures against static discharges. Keep away from open flames, hot surfaces, and sources of ignition. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and flame. |
III. Accidental Release and Disposal
In the event of a spill or for routine disposal, follow these procedures to mitigate environmental contamination and ensure safety.
| Procedure | Guideline |
| Spill Response | Use personal protective equipment.[1] Absorb spill with inert material (e.g., sand, diatomite).[2] Collect in a suitable, closed container for disposal. Prevent product from entering drains.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Consult local, regional, and national hazardous waste regulations for complete and accurate classification. |
IV. First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Experimental Workflow for Safe Handling
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
